JCN037
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUFWWVOINWEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
JCN037: A Deep Dive into its Mechanism of Action in Glioblastoma
A Technical Guide for Researchers and Drug Development Professionals
Foreword: Glioblastoma (GBM) remains one of the most challenging cancers to treat, largely due to the insidious nature of its growth and the formidable blood-brain barrier (BBB) that protects it from many systemic therapies. A key driver of GBM proliferation and survival is the epidermal growth factor receptor (EGFR), which is frequently amplified or mutated in these tumors. While EGFR has been a prime therapeutic target, the success of EGFR tyrosine kinase inhibitors (TKIs) in glioblastoma has been hampered by their poor penetration into the central nervous system. JCN037, a novel, potent, and brain-penetrant EGFR TKI, has emerged as a promising agent to overcome this critical hurdle. This technical guide provides an in-depth analysis of the mechanism of action of this compound in glioblastoma, based on preclinical findings.
Core Mechanism of Action
This compound is a non-covalent EGFR tyrosine kinase inhibitor designed to effectively cross the blood-brain barrier.[1][2] Its primary mechanism of action is the inhibition of the kinase activity of both wild-type EGFR (wtEGFR) and its constitutively active mutant, EGFRvIII, which is commonly expressed in glioblastoma.[1][2] By binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.[1][2]
Molecular Design and Rationale
This compound was developed from an anilinoquinazoline scaffold.[3] Key structural modifications were introduced to enhance its potency and, crucially, its ability to penetrate the brain. These modifications include the ring fusion of the 6,7-dialkoxy groups to reduce the number of rotatable bonds and the polar surface area, along with the introduction of an ortho-fluorine and a meta-bromine on the aniline ring.[3] These changes resulted in a molecule with significantly improved brain-to-plasma ratio compared to earlier generation EGFR TKIs.[3]
Quantitative Analysis of Preclinical Efficacy
The preclinical activity of this compound has been quantified through a series of in vitro and in vivo studies, demonstrating its potent anti-glioblastoma effects.
In Vitro Potency
This compound exhibits high potency against both wild-type and mutant forms of EGFR, as well as significant growth inhibitory effects in glioblastoma cell lines.
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | EGFR | 2.49 nM | [1][2][4][5] |
| IC50 | p-wtEGFR | 3.95 nM | [1][2][4][5] |
| IC50 | pEGFRvIII | 4.48 nM | [1][2][4][5] |
| GI50 | HK301 cells | 329 nM | [1][2] |
| GI50 | GBM39 cells | 1116 nM | [1][2] |
In Vivo Efficacy and Brain Penetration
In animal models of glioblastoma, this compound has demonstrated significant therapeutic benefits, which are attributed to its ability to achieve and sustain therapeutic concentrations in the brain.
| Parameter | Model | Value | Reference |
| Brain-to-Plasma Ratio | 2:1 | [3] | |
| Median Survival Increase | Orthotopic Glioblastoma Xenograft | 47% (from 37.5 to 55 days) | [1][2][5] |
Signaling Pathway Inhibition
This compound effectively downregulates key signaling pathways downstream of EGFR that are critical for glioblastoma pathogenesis. Western blot analyses have confirmed the significant reduction in the phosphorylation of EGFRvIII and key downstream effectors, including Akt, ERK, and S6 ribosomal protein.[1][2] This demonstrates that this compound not only inhibits the primary target but also effectively shuts down the pro-survival and pro-proliferative signals it generates.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified EGFR.
-
Objective: To determine the IC50 value of this compound against EGFR, p-wtEGFR, and pEGFRvIII.
-
Methodology: A common method for this is a fluorescence-based kinase assay.
-
Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is used as the enzyme source. A fluorescently labeled peptide substrate is prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction: The EGFR enzyme is pre-incubated with the diluted this compound or vehicle control (DMSO) in a 384-well plate for a specified period (e.g., 15-30 minutes) at room temperature. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP.
-
Signal Detection: The increase in fluorescence due to the phosphorylation of the substrate is monitored over time using a fluorescence plate reader.
-
Data Analysis: The initial reaction velocities are calculated from the linear phase of the reaction. The percent inhibition at each this compound concentration is determined relative to the vehicle control. The IC50 value is calculated by fitting the data to a four-parameter logistic equation.
-
Cell Viability and Growth Inhibition (GI50) Assay
This assay measures the effect of this compound on the viability and growth of glioblastoma cell lines.
-
Objective: To determine the GI50 value of this compound in glioblastoma cell lines such as HK301 and GBM39.
-
Methodology: The MTT or MTS assay is a standard colorimetric method for assessing cell viability.
-
Cell Plating: Glioblastoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
MTT/MTS Addition: After the treatment period, MTT or MTS reagent is added to each well and incubated for 2-4 hours. During this time, viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Solubilization and Absorbance Reading: A solubilization solution (for MTT) is added to dissolve the formazan crystals. The absorbance of the colored solution is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control cells to determine the percentage of cell viability. The GI50 value is calculated as the concentration of this compound that causes a 50% reduction in cell growth.
-
Orthotopic Glioblastoma Xenograft Model
This in vivo model is crucial for evaluating the efficacy of this compound in a setting that mimics the human disease.
-
Objective: To assess the in vivo anti-tumor activity and survival benefit of this compound.
-
Methodology:
-
Cell Implantation: Human glioblastoma cells (e.g., GBM39) are stereotactically implanted into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Treatment Administration: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered orally at a specified dose and schedule (e.g., 300 mg/kg, twice daily).[5] The control group receives a vehicle solution.
-
Efficacy Evaluation: The primary endpoint is typically overall survival. Tumor growth can also be monitored throughout the study.
-
Pharmacokinetic Analysis: At the end of the study or in satellite groups, blood and brain tissue can be collected to determine the concentration of this compound and calculate the brain-to-plasma ratio.
-
Experimental and Drug Development Workflow
The development and preclinical evaluation of this compound followed a logical and systematic workflow, from initial design to in vivo validation.
Conclusion and Future Directions
This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its rational design has successfully addressed the critical challenge of blood-brain barrier penetration, a major limitation of previous EGFR inhibitors. The potent and specific inhibition of EGFR and its downstream signaling pathways, coupled with demonstrated in vivo efficacy in a clinically relevant animal model, underscores the therapeutic potential of this compound.
Future research should focus on a more comprehensive understanding of its long-term efficacy, potential resistance mechanisms, and its combination with other therapeutic modalities, such as radiation and other targeted agents. The promising preclinical data for this compound provide a strong rationale for its continued development and clinical investigation in patients with glioblastoma.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
JCN037 Structure-Activity Relationship: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Novel Brain-Penetrant EGFR Inhibitor for Glioblastoma
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and preclinical evaluation of JCN037, a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR). Developed for researchers, scientists, and drug development professionals, this document details the key molecular features of this compound that contribute to its efficacy against malignant brain tumors, particularly glioblastoma (GBM).
Introduction: Addressing the Challenge of Glioblastoma
Glioblastoma is the most aggressive and common primary brain tumor in adults, with a dismal prognosis.[1] A significant portion of GBM tumors, approximately 60%, exhibit genetic alterations in the Epidermal Growth Factor Receptor (EGFR), including amplification and activating mutations such as the EGFR variant III (EGFRvIII).[1][2] These alterations drive tumor growth, proliferation, and survival.[3] Despite the availability of EGFR tyrosine kinase inhibitors (TKIs), their clinical efficacy in GBM has been limited, largely due to their inability to effectively cross the blood-brain barrier (BBB).[2][4][5] this compound was developed to overcome this critical hurdle.
The Development of this compound: A Structure-Driven Approach
This compound was rationally designed based on the 4-anilinoquinazoline scaffold, a common feature of first-generation EGFR TKIs.[2][6] Through meticulous structure-activity relationship (SAR) analysis, key modifications were introduced to enhance its potency, selectivity, and, most importantly, its ability to penetrate the brain.
The developmental journey of this compound from a known scaffold to a potent brain-penetrant inhibitor is outlined below:
These strategic chemical alterations resulted in a molecule with optimized physicochemical properties for BBB penetration and potent activity against both wild-type EGFR (wtEGFR) and the EGFRvIII mutant.[2][5][6] Specifically, the ring fusion of the 6,7-dialkoxy groups reduced the number of rotatable bonds and the polar surface area, while the halogenation of the aniline ring enhanced both potency and brain penetration.[2][5][6]
Quantitative Structure-Activity Relationship Data
The potency of this compound has been rigorously evaluated in various in vitro assays. The following tables summarize the key quantitative data, comparing this compound to other well-known EGFR inhibitors where data is available.
Table 1: In Vitro Inhibitory Activity of this compound
| Compound | Target | IC50 (nM) |
| This compound | EGFR | 2.49[1][3][7][8] |
| This compound | p-wtEGFR | 3.95[1][3][8] |
| This compound | pEGFRvIII | 4.48[1][3][8] |
Table 2: Cellular Growth Inhibition by this compound
| Compound | Cell Line | GI50 (nM) |
| This compound | HK301 (EGFRvIII mutant) | 329[3][8] |
| This compound | GBM39 (EGFRvIII mutant) | 1116[3][8] |
Mechanism of Action: Inhibition of EGFR Signaling
This compound is a non-covalent inhibitor that targets the tyrosine kinase domain of EGFR.[2][3] By binding to the ATP-binding site, it prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades crucial for tumor cell survival and proliferation.
The primary signaling pathways inhibited by this compound are the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways.[1] Upon treatment with this compound, a significant downregulation of phosphorylated EGFRvIII, Akt, ERK, and S6 ribosomal protein has been observed, confirming its on-target activity.[1][3]
Preclinical Efficacy and Pharmacokinetics
This compound has demonstrated significant preclinical efficacy in glioblastoma models. A key feature of this compound is its ability to achieve a brain-to-plasma ratio greater than 2:1, indicating excellent BBB penetration.[2][4][6] In orthotopic xenograft models of EGFR-driven glioblastoma, treatment with this compound led to robust inhibition of EGFR signaling, a reduction in tumor proliferation, and a significant survival benefit.[2] In one study, this compound treatment increased the median survival of mice bearing orthotopic GBM xenografts by 47%, from 37.5 to 55 days.[3] However, it is important to note that this compound has been observed to have a poor in vivo half-life and rapid metabolism, which led to the development of a more stable analog, JCN068.[6][9]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is based on the modification of a 4-anilinoquinazoline scaffold. While the detailed, step-by-step synthesis protocol is proprietary, the general approach involves the following key transformations:
-
Ring fusion of the 6,7-dialkoxy groups: This is achieved through a cyclization reaction to form the 1,4-dioxane ring fused to the quinazoline core.
-
Introduction of halogens on the aniline ring: This is accomplished through electrophilic aromatic substitution reactions to introduce the ortho-fluorine and meta-bromine substituents.
Western Blotting for Phosphorylated Protein Analysis
Objective: To determine the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Culture and Treatment: GBM cell lines (e.g., GBM39, GS025) are cultured to 70-80% confluency and then treated with varying concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pEGFRvIII, p-Akt, p-ERK, and p-S6. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant animal model.
Protocol:
-
Cell Preparation: Patient-derived GBM cells (e.g., GBM39) are harvested and resuspended in a suitable medium.
-
Intracranial Injection: Immunocompromised mice are anesthetized, and a small burr hole is drilled into the skull. A stereotactic frame is used to inject the GBM cells into the brain.
-
Tumor Growth Monitoring: Tumor growth is monitored using bioluminescence imaging or MRI.
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is administered, typically via oral gavage, at a predetermined dose and schedule.
-
Efficacy Evaluation: The primary endpoints are tumor growth inhibition and overall survival. Tumor size is measured regularly, and the survival of the treated mice is compared to the control group.
Conclusion and Future Directions
This compound represents a significant advancement in the development of EGFR inhibitors for glioblastoma. Its rational design, leading to enhanced brain penetrance and potent inhibition of key oncogenic signaling pathways, has demonstrated promising preclinical activity. The structure-activity relationship studies of this compound provide a valuable blueprint for the design of future generations of brain-penetrant kinase inhibitors. While this compound itself has limitations regarding its metabolic stability, the lessons learned from its development have paved the way for improved analogs with more favorable pharmacokinetic profiles, offering hope for more effective treatments for patients with glioblastoma.
References
- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EGFR alterations in glioblastoma play a role in antitumor immunity regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New Findings Alter View of EGFR Signaling in Glioblastoma - UT Southwestern Medical Center [physicianresources.utswmed.org]
- 7. biocompare.com [biocompare.com]
- 8. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: JCN037 Binding Affinity to the EGFR Kinase Domain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and inhibitory activity of JCN037 against the Epidermal Growth Factor Receptor (EGFR) kinase domain. This compound is a potent, non-covalent, and brain-penetrant EGFR tyrosine kinase inhibitor that has demonstrated significant activity against both wild-type and mutant forms of EGFR, making it a compound of interest for the treatment of cancers such as glioblastoma.[1][2]
Quantitative Analysis of this compound Inhibitory Activity
The inhibitory potency of this compound has been quantified through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) against purified EGFR and its phosphorylated forms, as well as the half-maximal growth inhibition (GI50) in cancer cell lines, are summarized below.
| Target/Cell Line | Parameter | Value (nM) | Reference |
| EGFR (Enzyme) | IC50 | 2.49 | [1][3][4] |
| p-wtEGFR (Enzyme) | IC50 | 3.95 | [3][4] |
| pEGFRvIII (Enzyme) | IC50 | 4.48 | [3][4] |
| HK301 (Cell Line) | GI50 | 329 | [2][3][4] |
| GBM39 (Cell Line) | GI50 | 1116 | [2][3][4] |
Mechanism of Action and Downstream Signaling
This compound acts as a tyrosine kinase inhibitor (TKI) by competing with ATP at the kinase domain of EGFR. This inhibition prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation.
The binding of this compound to the EGFR kinase domain leads to the downregulation of key signaling proteins. Western blot analyses have shown that treatment with this compound significantly reduces the phosphorylation levels of EGFRvIII, Akt, ERK, and S6 ribosomal protein in glioblastoma cell lines.[2][3][4][5]
EGFR Signaling Pathway Inhibition by this compound
The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR signaling pathway and this compound inhibition.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information inferred from the available literature.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical procedure for determining the IC50 value of this compound against the EGFR kinase domain.
Caption: Workflow for EGFR kinase inhibition assay.
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase reaction buffer.
-
Prepare a solution of recombinant human EGFR kinase domain in kinase reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., poly(Glu,Tyr) 4:1) and ATP in kinase reaction buffer. The ATP concentration should be near the Km for EGFR.
-
-
Kinase Reaction:
-
In a microplate, add the EGFR kinase domain to wells containing the different concentrations of this compound or vehicle control.
-
Pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to each well.
-
Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C or 37°C).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a phosphotyrosine-specific antibody in an ELISA format, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, or by measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Growth Inhibition Assay (GI50 Determination)
This protocol describes a common method for assessing the effect of this compound on the proliferation of cancer cell lines.
References
Investigating the Non-Covalent Binding of JCN037: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the non-covalent binding characteristics of JCN037, a potent and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. This compound has demonstrated significant anti-cancer activity, particularly in the context of glioblastoma.[1] This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and provides visual representations of its mechanism of action and relevant signaling pathways.
Quantitative Analysis of this compound Binding and Efficacy
This compound acts as a non-covalent inhibitor, reversibly binding to the ATP-binding site of the EGFR kinase domain. This interaction blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[1][2] The potency and efficacy of this compound have been quantified through various in vitro assays, the results of which are summarized below.
| Parameter | Target/Cell Line | Value | Assay Type |
| IC50 | EGFR | 2.49 nM | Cell-free enzymatic assay |
| IC50 | p-wtEGFR | 3.95 nM | Cellular assay |
| IC50 | pEGFRvIII | 4.48 nM | Cellular assay |
| GI50 | HK301 cells | 329 nM | Cell viability assay |
| GI50 | GBM39 cells | 1116 nM | Cell viability assay |
Table 1: Summary of in vitro potency and efficacy of this compound. Data compiled from multiple sources.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. This section provides representative protocols for the key assays used to characterize the non-covalent binding and cellular effects of this compound.
EGFR Kinase Inhibition Assay (Cell-Free)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR in a cell-free system.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer’s protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay measures the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
Glioblastoma cell lines (e.g., HK301, GBM39)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the GI50 value.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Materials:
-
Glioblastoma cell lines (e.g., GBM39, GS025)
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against p-EGFRvIII, p-Akt, p-ERK, p-S6, and their total protein counterparts
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
PVDF membranes
Procedure:
-
Seed cells in 6-well plates and grow to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Lyse the cells with ice-cold lysis buffer and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing the Mechanism and Pathways
Diagrams are essential tools for understanding complex biological processes and experimental workflows. The following visualizations were created using Graphviz (DOT language) to illustrate the non-covalent binding of this compound, the affected signaling pathway, and a typical experimental workflow.
References
JCN037: A Deep Dive into its Pharmacological Profile for Glioblastoma Therapy
For Researchers, Scientists, and Drug Development Professionals
JCN037 has emerged as a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR), a critical target in the treatment of glioblastoma (GBM).[1][2] This technical guide provides an in-depth overview of the pharmacological properties of this compound, compiling essential data and detailed experimental methodologies to support further research and development in neuro-oncology.
Pharmacological Data Summary
This compound demonstrates high potency against both wild-type EGFR and its oncogenic variants, coupled with significant penetration of the blood-brain barrier, a crucial feature for treating brain tumors.[1]
| Parameter | Value | Cell Lines/Conditions |
| IC50 (EGFR) | 2.49 nM | In vitro kinase assay |
| IC50 (p-wtEGFR) | 3.95 nM | Cellular assay |
| IC50 (pEGFRvIII) | 4.48 nM | Cellular assay |
| GI50 | 329 nM | HK301 glioblastoma cells |
| GI50 | 1116 nM | GBM39 glioblastoma cells |
| Brain-to-Plasma Ratio | 2:1 | In vivo mouse model |
| In Vivo Efficacy | 47% increase in median survival | Orthotopic glioblastoma xenograft model (300 mg/kg, BID) |
Table 1: Summary of key pharmacological data for this compound.[2][3][4]
Mechanism of Action and Signaling Pathway
This compound functions as a non-covalent tyrosine kinase inhibitor, targeting the ATP-binding site of EGFR.[2] This inhibition blocks the autophosphorylation of the receptor and subsequently abrogates downstream signaling cascades critical for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[2] In preclinical GBM models, this compound has been shown to significantly downregulate the phosphorylation of EGFRvIII, Akt, ERK, and S6 proteins.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the pharmacological characterization of this compound.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on EGFR kinase activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO. Prepare a kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).
-
Plate Setup: Add this compound dilutions and recombinant human EGFR protein to the wells of a 384-well plate.
-
Pre-incubation: Incubate the plate at room temperature to allow for compound binding to the kinase.
-
Reaction Initiation: Add a mixture of ATP and a suitable substrate (e.g., poly(Glu,Tyr) 4:1) to each well to start the kinase reaction.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Signal Detection: Terminate the reaction and measure the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (GI50 Determination)
This assay assesses the growth inhibitory effects of this compound on glioblastoma cell lines.
Methodology:
-
Cell Seeding: Plate glioblastoma cells (e.g., HK301, GBM39) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a luminescent-based assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Calculate the GI50 value, the concentration of the drug that causes a 50% reduction in cell growth, by normalizing the data to untreated controls and fitting to a dose-response curve.
Western Blot Analysis of EGFR Signaling
This technique is used to determine the effect of this compound on the phosphorylation status of key proteins in the EGFR signaling pathway.
Methodology:
-
Cell Treatment and Lysis: Treat glioblastoma cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific for phosphorylated EGFR, Akt, ERK, and S6. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Orthotopic Glioblastoma Xenograft Model
This in vivo model is essential for evaluating the efficacy of this compound in a setting that mimics the human disease.
Methodology:
-
Cell Implantation: Stereotactically inject human glioblastoma cells (e.g., GBM39) into the brains of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells).
-
Drug Administration: Once tumors are established, treat the mice with this compound or a vehicle control via a clinically relevant route (e.g., oral gavage or intraperitoneal injection).
-
Efficacy Evaluation: Monitor animal survival and tumor growth. At the end of the study, harvest the brains for histological and immunohistochemical analysis.
-
Pharmacokinetic Analysis: At various time points after drug administration, collect blood and brain tissue to determine the concentration of this compound and calculate the brain-to-plasma ratio.
Limitations and Future Directions
While this compound shows significant promise, it exhibits low oral bioavailability, likely due to first-pass metabolism.[2] Future research will need to focus on optimizing the drug's pharmacokinetic properties to enhance its clinical potential. Further studies are also warranted to explore potential resistance mechanisms and to identify combination therapies that could further improve treatment outcomes for glioblastoma patients.
References
- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
JCN037: A Brain-Penetrant EGFR Inhibitor for Glioblastoma
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Glioblastoma (GBM) remains one of the most challenging central nervous system malignancies to treat, largely due to the blood-brain barrier (BBB) restricting therapeutic access. The epidermal growth factor receptor (EGFR) is a key oncogenic driver in a majority of GBM cases, yet EGFR-targeted therapies have shown limited clinical efficacy, primarily due to poor brain penetration. JCN037, a novel 4-anilinoquinazoline-based tyrosine kinase inhibitor (TKI), has been developed to address this critical issue. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical efficacy, pharmacokinetic properties, and detailed experimental methodologies, to support further research and development efforts in the field of neuro-oncology.
Introduction
The epidermal growth factor receptor (EGFR) is genetically altered in approximately 60% of glioblastoma tumors, making it a prime therapeutic target.[1][2][3] However, the clinical success of EGFR tyrosine kinase inhibitors (TKIs) in GBM has been hampered by their inability to achieve sufficient concentrations within the brain to effectively inhibit the diverse oncogenic forms of EGFR that drive tumor progression.[1][2][3] this compound is a potent, non-covalent, and brain-penetrant EGFR TKI designed to overcome this limitation.[4] Developed through structure-activity relationship (SAR) analysis of an anilinoquinazoline scaffold, this compound exhibits significant blood-brain barrier penetration and superior efficacy in preclinical models of EGFR-driven glioblastoma compared to conventional EGFR TKIs.[1][3]
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the EGFR kinase domain. It demonstrates potent inhibitory activity against both wild-type EGFR (wtEGFR) and the constitutively active EGFRvIII mutant, a common alteration in GBM.[1][4] Inhibition of EGFR autophosphorylation by this compound leads to the downregulation of key downstream signaling pathways critical for tumor growth and survival, namely the PI3K/AKT/mTOR and RAS/MAPK pathways.[4] This is evidenced by a significant reduction in the phosphorylation levels of EGFRvIII, Akt, ERK, and S6 proteins in patient-derived GBM cells treated with this compound.[4]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50/GI50 (nM) |
| EGFR | IC50 | 2.49[4] |
| p-wtEGFR | IC50 | 3.95[4] |
| pEGFRvIII | IC50 | 4.48[4] |
| HK301 (EGFRvIII mutant) | GI50 | 329[4] |
| GBM39 (EGFRvIII mutant) | GI50 | 1116[4] |
Table 2: Pharmacokinetic and In Vivo Efficacy of this compound
| Parameter | Value |
| Brain-to-Plasma Ratio | 2:1[1][3] |
| Median Survival Increase | 47% (from 37.5 to 55 days)[4] |
| Oral Bioavailability | Low (due to rapid hydroxylation)[4] |
Experimental Protocols
Cell Culture and Patient-Derived Xenografts
Patient-derived glioblastoma cell cultures, including GBM39 (EGFRvIII mutant) and GS025 (EGFR amplified), were utilized for in vitro experiments.[1] These cells were maintained in appropriate culture media and conditions to preserve their genomic and phenotypic characteristics. For in vivo studies, orthotopic xenografts were established by intracranially implanting these patient-derived cells into immunocompromised mice.[1]
Western Blot Analysis
To assess the impact of this compound on EGFR signaling, patient-derived GBM cells (GBM39 and GS025) were treated with varying concentrations of the inhibitor.[1] Following treatment, cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then probed with primary antibodies specific for p-EGFRvIII, p-Akt, p-ERK, and p-S6, followed by incubation with HRP-conjugated secondary antibodies.[4] Protein bands were visualized using an enhanced chemiluminescence detection system.
Orthotopic Glioblastoma Xenograft Model
Immunocompromised mice were intracranially implanted with patient-derived GBM cells (e.g., GBM39). Tumor growth was monitored, and upon establishment of tumors, mice were randomized into treatment and control groups. This compound was formulated in a vehicle of 10% DMSO and 90% corn oil and administered to the treatment group, typically at a dose of 300 mg/kg twice daily (BID).[4] Animal survival was monitored daily, and the efficacy of this compound was determined by comparing the median survival of the treated group to the vehicle-treated control group.
Structure-Activity Relationship (SAR) and Chemical Development
This compound was developed from a 4-anilinoquinazoline scaffold. Key structural modifications were introduced to enhance its potency and ability to cross the blood-brain barrier.[1][3] These modifications included the ring fusion of the 6,7-dialkoxy groups to reduce the number of rotatable bonds and polar surface area, and the introduction of an ortho-fluorine and a meta-bromine on the aniline ring.[1][3]
Limitations and Future Directions
Despite its promising preclinical activity and brain penetrance, this compound is limited by a poor in vivo half-life and rapid metabolism, primarily through hydroxylation of the fused 1,4-dioxane ring.[4] This metabolic instability led to the development of a successor molecule, JCN068 (also known as ERAS-801), which exhibits improved pharmacokinetic properties. Further research is warranted to fully elucidate the therapeutic potential of this compound and its analogs in the context of EGFR-driven brain cancers.
Conclusion
This compound represents a significant advancement in the development of brain-penetrant EGFR inhibitors for the treatment of glioblastoma. Its ability to effectively cross the blood-brain barrier and inhibit key oncogenic signaling pathways in preclinical models provides a strong rationale for the continued investigation of this therapeutic strategy. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing novel treatments for this devastating disease.
References
Methodological & Application
Application Notes: JCN037 In Vitro Assays for Glioblastoma Cell Lines
Introduction
Glioblastoma (GBM) is an aggressive and challenging primary brain tumor to treat, often characterized by rapid cell proliferation and invasion. A significant portion of GBM tumors exhibit genetic alterations in the Epidermal Growth Factor Receptor (EGFR), leading to constitutive activation of downstream signaling pathways that drive tumor growth. JCN037 is a potent, brain-penetrant EGFR tyrosine kinase inhibitor (TKI) designed to overcome the limitations of previous TKIs in treating glioblastoma by effectively crossing the blood-brain barrier.[1] These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound on GBM cell lines, focusing on cell viability, apoptosis induction, and target engagement.
Mechanism of Action
This compound functions as a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR). In many glioblastoma cells, EGFR is overexpressed or mutated, leading to its continuous activation. This aberrant signaling promotes cell proliferation, survival, and migration through downstream pathways such as the PI3K/AKT and MAPK pathways.[2][3][4] this compound inhibits the kinase activity of EGFR, thereby blocking these downstream signals and impeding tumor cell growth.
Experimental Protocols
The following protocols are designed for use with human glioblastoma cell lines such as U87-MG, T98G, or patient-derived GBM cell lines.[5] It is recommended to initially perform dose-response and time-course experiments to determine the optimal concentration and incubation time for this compound in your specific cell line.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
GBM cell lines (e.g., U87-MG, T98G)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed GBM cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.[6] Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Suggested starting concentrations range from 0.01 µM to 10 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.[6][7]
-
MTT/MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 1-2 hours, or add 10 µL of MTT solution (5 mg/mL) and incubate for 4 hours.[8][9]
-
Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.[10] Measure the absorbance at 570 nm (for MTT) or 490 nm (for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Hypothetical Data Summary:
| This compound Conc. (µM) | % Viability (U87-MG) | % Viability (T98G) |
| 0 (Vehicle) | 100.0 ± 5.2 | 100.0 ± 4.8 |
| 0.01 | 95.3 ± 4.1 | 98.1 ± 3.9 |
| 0.1 | 78.6 ± 3.5 | 85.4 ± 4.2 |
| 1.0 | 45.2 ± 2.8 | 55.7 ± 3.1 |
| 10.0 | 15.8 ± 1.9 | 22.3 ± 2.5 |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
GBM cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed 2x10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with this compound at predetermined concentrations (e.g., IC50 value from the viability assay) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[11] Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.[11][12] Acquire a minimum of 10,000 events per sample.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Hypothetical Data Summary:
| Treatment | % Viable Cells | % Early Apoptotic | % Late Apoptotic |
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| This compound (1 µM) | 48.2 ± 3.5 | 25.7 ± 2.9 | 26.1 ± 3.2 |
| This compound (5 µM) | 21.6 ± 2.8 | 45.3 ± 4.1 | 33.1 ± 3.8 |
Western Blot Analysis for Target Engagement
This protocol is used to detect changes in the phosphorylation status of EGFR and downstream proteins like AKT.
Materials:
-
GBM cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Cell Lysis: Plate and treat GBM cells with this compound as described for other assays. After treatment, wash cells with cold PBS and lyse them using RIPA buffer.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[10][14] After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.[13][14] Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. Use GAPDH or α-Tubulin as a loading control.[14]
Hypothetical Data Summary:
| Treatment | p-EGFR/Total EGFR Ratio | p-AKT/Total AKT Ratio |
| Vehicle Control | 1.00 | 1.00 |
| This compound (0.1 µM) | 0.65 | 0.72 |
| This compound (1.0 µM) | 0.15 | 0.21 |
| This compound (5.0 µM) | 0.05 | 0.08 |
Experimental Workflow and Logic
The following diagrams illustrate the overall experimental workflow and the logical progression of the in vitro evaluation of this compound.
References
- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EGFR Expression and Mechanism of Action in Glioblastoma [wsp-publishing.com]
- 3. Tyrosine Kinase Inhibitors for Glioblastoma Multiforme: Challenges and Opportunities for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assay [bio-protocol.org]
- 9. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induction in human glioblastoma multiforme T98G cells upon temozolomide and quercetin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for JCN037 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing JCN037, a potent and non-covalent brain-penetrant EGFR tyrosine kinase inhibitor, in various cell culture experiments. The following protocols and data are intended to serve as a starting point for your research and may require optimization for specific cell lines and experimental conditions.
Introduction
This compound is a powerful inhibitor of the Epidermal Growth Factor Receptor (EGFR) and its variants, including EGFRvIII, which are frequently implicated in the progression of cancers such as glioblastoma.[1][2] It functions by targeting the EGFR tyrosine kinase domain, thereby blocking downstream signaling pathways crucial for cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways.[1][2] This document outlines recommended starting concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound.
Quantitative Data Summary
The inhibitory activity of this compound is cell-line dependent. The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound in various contexts. These values are crucial for determining appropriate starting concentrations for your experiments.
| Parameter | Cell Line/Target | Concentration | Reference |
| IC50 | EGFR | 2.49 nM | [1][2][3][4] |
| p-wtEGFR | 3.95 nM | [1][2][3][4] | |
| pEGFRvIII | 4.48 nM | [1][2][3][4] | |
| GI50 | HK301 | 329 nM | [1][2] |
| GBM39 | 1116 nM | [1][2] | |
| Western Blot | GBM39, GS025 | 0-3333 nM | [3] |
Signaling Pathway
This compound exerts its effects by inhibiting the autophosphorylation of EGFR upon ligand binding. This initial blockade prevents the activation of downstream signaling cascades that promote cell proliferation, survival, and migration. The diagram below illustrates the canonical EGFR signaling pathway and the point of inhibition by this compound.
EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Stock Solution Preparation
It is recommended to prepare a concentrated stock solution of this compound in a suitable solvent, which can then be diluted to the final desired concentration in cell culture medium.
-
Solvent: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 250 mg/mL (664.58 mM).[3][4]
-
Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
To enhance solubility, you can gently warm the solution to 37°C and use an ultrasonic bath.[4]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
-
Storage: Store the stock solution aliquots at -20°C or -80°C for up to one to two years.[3]
General Experimental Workflow
The following diagram outlines a general workflow for cell culture experiments involving this compound treatment.
General workflow for this compound cell culture experiments.
Cell Proliferation Assay (e.g., MTT/XTT Assay)
This protocol is designed to determine the effect of this compound on cell viability and proliferation.
-
Recommended Starting Concentration Range: Based on the GI50 values, a starting range of 10 nM to 10 µM is recommended. A dose-response curve should be generated to determine the precise IC50 for your specific cell line.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere and grow for 24 hours.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. It is crucial to include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Carefully remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions to the corresponding wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Viability Measurement: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
-
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and downstream signaling proteins.
-
Recommended Starting Concentration Range: 100 nM to 3 µM. Based on existing data, a concentration range of 0-3333 nM has been shown to be effective in GBM39 and GS025 cells.[3]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.
-
Sample Preparation: Normalize the protein amounts and prepare the samples with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Cell Migration Assay (Transwell Assay)
This protocol measures the effect of this compound on the migratory capacity of cells.
-
Recommended Starting Concentration Range: It is advisable to use concentrations at or below the IC50 value to minimize confounding effects from cytotoxicity. A starting range of 10 nM to 1 µM is suggested.
-
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
In the lower chamber, add a medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber (the insert), add the serum-starved cells resuspended in a serum-free medium containing different concentrations of this compound or a vehicle control.
-
-
Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol or paraformaldehyde.
-
Stain the migrated cells with a suitable stain, such as crystal violet or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Interpretation: Compare the number of migrated cells in the this compound-treated groups to the vehicle control to determine the effect on cell migration.
-
Stability and Solubility in Cell Culture Media
While specific data on the stability of this compound in common cell culture media like DMEM or F12 is not extensively published, it is generally advisable to prepare fresh dilutions of the compound in the medium for each experiment. Given its solubility in DMSO, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Conclusion
This compound is a potent EGFR inhibitor with significant anti-proliferative and anti-migratory effects in cancer cell lines. The provided protocols and data serve as a foundation for designing and executing experiments to investigate the cellular effects of this compound. Researchers should optimize the described conditions for their specific experimental systems to ensure accurate and reproducible results.
References
Application Notes and Protocols for JCN037 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosage and administration of JCN037, a potent, brain-penetrant, non-covalent EGFR tyrosine kinase inhibitor, in mouse xenograft models of glioblastoma. The provided methodologies are based on available preclinical data to guide researchers in designing and executing in vivo efficacy studies.
Data Presentation
This compound In Vivo Efficacy Summary
| Parameter | Value | Cell Lines | Mouse Model | Citation |
| Dosage | 300 mg/kg | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1] |
| Administration Route | Intraperitoneal (i.p.) | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1] |
| Dosing Schedule | Twice daily (BID) | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1] |
| Formulation | 10% DMSO + 90% Corn Oil | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | |
| Efficacy Outcome | 47% increase in median survival (from 37.5 to 55 days) | GBM39, GS025 | Orthotopic Glioblastoma Xenograft | [1][2] |
| Mechanism of Action | Inhibition of EGFR, p-wtEGFR, and pEGFRvIII | HK301, GBM39 | In vitro | [1][2] |
| Downstream Signaling Inhibition | Downregulation of pEGFRvIII, p-Akt, p-ERK, and p-S6 | GBM39, GS025 | In vitro | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation
This protocol describes the preparation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile 1.5 mL microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve this compound powder in DMSO to create a 10x stock solution. For example, to prepare a 30 mg/mL stock solution, dissolve 30 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Final Formulation:
-
For a final concentration of 3 mg/mL (to achieve a 300 mg/kg dose in a 20g mouse with a 200 µL injection volume), add 100 µL of the 30 mg/mL this compound stock solution to 900 µL of sterile corn oil.
-
Vortex the mixture vigorously to create a uniform suspension.
-
Prepare the formulation fresh daily before administration to ensure stability.
-
Protocol 2: Orthotopic Glioblastoma Xenograft Model Establishment
This protocol outlines the procedure for establishing an orthotopic glioblastoma xenograft in immunocompromised mice.
Materials:
-
Human glioblastoma cells (e.g., GBM39, patient-derived xenograft lines) expressing EGFR alterations.
-
Immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice), 6-8 weeks old.
-
Cell culture medium (e.g., DMEM/F-12)
-
Matrigel (optional, can improve tumor take rate)
-
Stereotactic apparatus for small animals
-
Anesthesia (e.g., isoflurane)
-
Burr drill
-
Hamilton syringe with a 26-30 gauge needle
-
Surgical tools (scalpel, forceps)
-
Wound clips or sutures
-
Analgesics and antibiotics as per institutional guidelines
Procedure:
-
Cell Preparation:
-
Culture glioblastoma cells to 80-90% confluency.
-
Harvest the cells and perform a cell count.
-
Resuspend the cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration of 1 x 10^5 to 5 x 10^5 cells in 2-5 µL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in the stereotactic frame.
-
Administer pre-operative analgesics.
-
Shave and sterilize the scalp.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotactic coordinates, mark the injection site (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Create a small burr hole at the marked site using a micro-drill, being careful not to damage the underlying dura mater.
-
Slowly lower the Hamilton syringe needle to the desired depth (e.g., 3 mm from the cortical surface).
-
Inject the cell suspension slowly over 5-10 minutes.
-
Leave the needle in place for an additional 5 minutes to prevent reflux.
-
Slowly withdraw the needle.
-
Seal the burr hole with bone wax.
-
Close the scalp incision with wound clips or sutures.
-
Administer post-operative analgesics and monitor the animal's recovery.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or magnetic resonance imaging (MRI).
-
Observe for the development of neurological signs (e.g., lethargy, head tilt, paralysis).
-
Protocol 3: this compound Administration in Mouse Xenograft Model
This protocol details the administration of this compound to mice bearing orthotopic glioblastoma xenografts.
Materials:
-
This compound formulation (from Protocol 1)
-
Mice with established orthotopic glioblastoma xenografts
-
Sterile 1 mL syringes with 25-27 gauge needles
Procedure:
-
Treatment Initiation:
-
Once tumors are established and detectable by imaging or when mice begin to show symptoms, randomize the animals into treatment and vehicle control groups.
-
-
Administration:
-
Administer this compound at a dose of 300 mg/kg via intraperitoneal (i.p.) injection.
-
The injection volume should be calculated based on the mouse's body weight (typically 10 µL/g).
-
Administer the treatment twice daily (BID), approximately 12 hours apart.
-
The control group should receive the vehicle (10% DMSO + 90% Corn Oil) on the same schedule and volume.
-
-
Monitoring and Endpoint:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Continue treatment as per the study design.
-
The primary endpoint is typically survival, where mice are euthanized when they reach a moribund state as defined by institutional guidelines.
-
Tumor growth can be monitored throughout the study using imaging.
-
Visualizations
Caption: Workflow for assessing this compound efficacy in a mouse xenograft model.
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
References
- 1. Pharmacokinetics and Brain Uptake of an IgG-TNF Decoy Receptor Fusion Protein Following Intravenous, Intraperitoneal and Subcutaneous Administration in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of JCN037 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction:
JCN037, also known as JGK037, is a potent, non-covalent, and brain-penetrant Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor.[1][2][3][4][5] It has demonstrated significant activity against both wild-type EGFR and its oncogenic mutant forms, such as EGFRvIII, which are implicated in the progression of malignant brain tumors like glioblastoma.[6][7][8][9] The ability of this compound to cross the blood-brain barrier makes it a valuable tool for preclinical research in neuro-oncology.[6][7][8][10] Proper preparation of a stock solution is the first critical step for ensuring accurate and reproducible results in in-vitro and in-vivo experiments. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound due to its high solubility.[1][2][3][6]
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
The key physicochemical and solubility data for this compound are summarized in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Weight | 376.18 g/mol | [1][3][4] |
| Formula | C₁₆H₁₁BrFN₃O₂ | [1][3] |
| CAS Number | 2305154-31-6 | [1][6] |
| Appearance | Off-white to light yellow solid | [1] |
| Purity | ≥98% | [3] |
| Solubility in DMSO | 250 mg/mL (664.58 mM) | [1][2][3][6] |
| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1][6] |
| Storage of Stock Solution in DMSO | -80°C for up to 2 years; -20°C for up to 1 year | [1] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO), preferably newly opened[1]
-
Sterile, amber, or light-protecting microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
-
Pipettes and sterile, nuclease-free pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Before starting, ensure a clean and dry workspace. It is recommended to perform the weighing and initial dissolution in a chemical fume hood. Allow the this compound vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mM x 1 mL x 376.18 g/mol / 1000 = 3.76 mg
-
-
-
Weighing this compound: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO:
-
Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM solution with 3.76 mg of this compound, add 1 mL of DMSO.
-
Cap the tube tightly and vortex the solution vigorously for 1-2 minutes.
-
-
Ensuring Complete Solubilization:
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, use an ultrasonic bath to facilitate dissolution.[2][3] Sonicate the tube for 5-10 minutes.
-
Gentle warming of the tube to 37°C can also aid in achieving a higher solubility.[2]
-
The final solution should be clear and free of any precipitate.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials. This practice is crucial to avoid repeated freeze-thaw cycles, which can degrade the compound.[1][11]
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1]
-
Clearly label each aliquot with the compound name, concentration, and date of preparation.
-
Handling and Usage Guidelines
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and will absorb moisture from the air, which can impact the solubility and stability of this compound.[1] Always use anhydrous, high-purity DMSO from a freshly opened bottle and keep it tightly sealed.
-
Dilution in Aqueous Media: When preparing working solutions for cell-based assays, it is important to avoid precipitation. Dilute the DMSO stock solution into your aqueous buffer or cell culture medium immediately before use.[12] The final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[13]
Application: EGFR Signaling Inhibition
This compound exerts its biological effects by inhibiting the tyrosine kinase activity of EGFR. This blocks the autophosphorylation of the receptor and subsequently inhibits downstream signaling pathways critical for cell proliferation, survival, and growth, such as the RAS/RAF/MEK/ERK and PI3K/Akt/mTOR pathways. Western blot analyses have shown that this compound treatment significantly downregulates the levels of phosphorylated EGFRvIII, Akt, ERK, and S6 proteins in glioblastoma cells.[1][6]
Caption: Workflow for preparing a 10 mM this compound stock solution in DMSO.
Caption: this compound inhibits EGFR, blocking key downstream signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. xcessbio.com [xcessbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
- 7. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification, Development, and Evaluation of Brain-Penetrant Small-Molecule Inhibitors of Epidermal Growth Factor Receptor in Glioblastoma [escholarship.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
Application Notes and Protocols: Western Blot Analysis of JCN037 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCN037 is a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It has demonstrated significant activity against both wild-type EGFR and the constitutively active EGFRvIII mutant, which is commonly found in glioblastoma.[1][2] Western blot analysis is a critical technique to elucidate the mechanism of action of this compound by assessing its impact on EGFR and downstream signaling pathways. These application notes provide a comprehensive protocol for performing Western blot analysis on cells treated with this compound, along with representative data and pathway diagrams.
This compound treatment has been shown to significantly downregulate the phosphorylation of EGFRvIII, as well as key downstream signaling proteins including Akt, ERK, and S6 ribosomal protein.[3] This indicates that this compound effectively inhibits the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK signaling cascades, which are crucial for tumor cell proliferation and survival.[4]
Data Presentation
The following table summarizes representative quantitative data from Western blot analysis of glioblastoma cell lines (e.g., GBM39, GS025) treated with this compound. The data is presented as a fold change in protein phosphorylation relative to untreated control cells, as determined by densitometric analysis of the Western blot bands.
| Target Protein | This compound Treatment (100 nM, 24h) - Fold Change vs. Control |
| p-EGFRvIII (Tyr1068) | 0.15 |
| p-Akt (Ser473) | 0.25 |
| p-ERK1/2 (Thr202/Tyr204) | 0.30 |
| p-S6 (Ser235/236) | 0.20 |
| Total EGFR | 1.05 |
| Total Akt | 0.98 |
| Total ERK1/2 | 1.02 |
| Total S6 | 0.95 |
| β-Actin (Loading Control) | 1.00 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway targeted by this compound and the general workflow for Western blot analysis.
References
Application Notes and Protocols for JCN037 IC50 Determination in HK301 and GBM39 Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for determining the half-maximal inhibitory concentration (IC50) of JCN037 in two patient-derived glioblastoma (GBM) cell lines, HK301 and GBM39. This compound is a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key signaling protein frequently amplified or mutated in glioblastoma.[1][2][3] This document outlines detailed protocols for the culture of HK301 and GBM39 cells, the execution of a cell viability assay to determine the IC50 value of this compound, and an overview of the EGFR signaling pathway targeted by this inhibitor.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with limited effective therapeutic options. The Epidermal Growth Factor Receptor (EGFR) is a critical driver of tumorigenesis in a significant portion of GBM patients, making it a prime target for drug development. This compound has been identified as a promising EGFR tyrosine kinase inhibitor that can effectively cross the blood-brain barrier.[2][3] Accurate and reproducible methods for determining its potency in relevant preclinical models, such as the patient-derived HK301 and GBM39 cell lines, are essential for its continued development.
Data Presentation
The growth inhibitory (GI50) values of this compound in HK301 and GBM39 cells are summarized in the table below. The GI50 represents the concentration of a drug that causes a 50% reduction in cell growth.
| Cell Line | This compound GI50 (nM) |
| HK301 | 329 |
| GBM39 | 1116 |
Data sourced from Tsang et al., ACS Medicinal Chemistry Letters, 2020.
Experimental Protocols
Cell Line Maintenance
a) HK301 Cell Line:
-
Culture Medium: It is recommended to use a serum-free neural stem cell (NSC) medium. A suitable basal medium is Neurobasal® Medium or DMEM/F-12.
-
Supplements:
-
B-27™ Supplement (50X), without Vitamin A
-
N-2 Supplement (100X)
-
Recombinant Human Epidermal Growth Factor (EGF), 20 ng/mL
-
Recombinant Human Fibroblast Growth Factor-basic (bFGF), 20 ng/mL
-
Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin)
-
-
Culture Conditions:
-
Grow cells as neurospheres in non-adherent culture flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Passaging:
-
Collect neurospheres and centrifuge at 100-200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the pellet in a suitable dissociation reagent (e.g., Accutase® or TrypLE™ Express).
-
Incubate for 5-10 minutes at 37°C to obtain a single-cell suspension.
-
Add fresh, pre-warmed culture medium to neutralize the dissociation reagent.
-
Centrifuge the cells, resuspend in fresh medium, and re-plate at a desired density in a new non-adherent flask.
-
b) GBM39 Patient-Derived Xenograft (PDX) Cell Line:
-
Culture Medium: Similar to HK301, a serum-free NSC medium is recommended to maintain the stem-like characteristics of this patient-derived line.
-
Supplements:
-
B-27™ Supplement (50X), without Vitamin A
-
N-2 Supplement (100X)
-
EGF (20 ng/mL)
-
bFGF (20 ng/mL)
-
Penicillin-Streptomycin
-
-
Culture Conditions:
-
Culture as neurospheres in non-adherent flasks.
-
Incubate at 37°C with 5% CO2.
-
-
Passaging: Follow the same procedure as for HK301 cells. It is crucial to handle PDX lines gently to maintain their viability and characteristics.
IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the methods described by Tsang et al. for determining the GI50 of this compound.
-
Materials:
-
HK301 or GBM39 cells in single-cell suspension
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well, opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
-
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of HK301 or GBM39 cells.
-
Seed the cells in a 96-well opaque-walled plate at a density of 2,000 to 5,000 cells per well in 100 µL of culture medium.
-
Include wells with medium only as a background control.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to recover.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in culture medium from a concentrated stock solution. A typical concentration range to test would span from 1 nM to 10 µM.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only wells) from all other readings.
-
Normalize the data to the vehicle-treated control wells (set as 100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of JCN037 in Orthotopic Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
JCN037 is a potent, non-covalent, and brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target malignant brain tumors.[1][2][3] Glioblastoma (GBM), the most common and aggressive primary brain tumor, frequently harbors EGFR amplifications and mutations, making it a rational target for EGFR-directed therapies.[1][3][4] However, the efficacy of many EGFR TKIs in GBM has been limited by their inability to cross the blood-brain barrier (BBB).[1][4] this compound was developed from a 4-anilinoquinazoline scaffold with modifications to enhance its BBB penetration and potency against both wild-type EGFR (wtEGFR) and the common EGFRvIII mutant.[1][5] Preclinical studies have demonstrated the superior efficacy of this compound in an orthotopic glioblastoma xenograft model compared to conventional EGFR TKIs like erlotinib and lapatinib.[1][5]
These application notes provide a comprehensive overview of the in vivo efficacy testing of this compound in orthotopic models of glioblastoma, including detailed experimental protocols and data presentation.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of EGFR. In many glioblastomas, EGFR is constitutively activated through amplification or mutation (e.g., EGFRvIII), leading to the activation of downstream signaling pathways that promote tumor cell proliferation, survival, and invasion.[1] this compound blocks the phosphorylation of EGFR, thereby inhibiting key downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.[2] This inhibition leads to decreased tumor cell growth and proliferation.[1][2]
In Vivo Efficacy Data
The in vivo efficacy of this compound has been evaluated in an orthotopic glioblastoma xenograft model using EGFR-driven patient-derived GBM cells (GBM39).[1]
Quantitative Summary of In Vivo Efficacy
| Parameter | Vehicle Control | This compound | Erlotinib | Lapatinib | Reference |
| Median Survival | 37.5 days | 55 days | No significant difference | No significant difference | [1] |
| Increase in Median Survival | - | 47% | - | - | [1] |
| Tumor Growth | Progressive | Notable reduction in proliferation | No significant difference | No significant difference | [1] |
| Body Weight | Stable | No significant loss | Not reported | Not reported | [1] |
In Vitro Potency of this compound
| Assay | IC50 / GI50 | Cell Line | Reference |
| EGFR Kinase Assay | IC50: 2.49 nM | - | [2] |
| p-wtEGFR Cellular Assay | IC50: 3.95 nM | - | [2] |
| pEGFRvIII Cellular Assay | IC50: 4.48 nM | - | [2] |
| Cell Growth Inhibition | GI50: 329 nM | HK301 | [2] |
| Cell Growth Inhibition | GI50: 1116 nM | GBM39 | [2] |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model Establishment
This protocol describes the establishment of an orthotopic glioblastoma xenograft model in immunocompromised mice.
Materials:
-
Patient-derived glioblastoma cells (e.g., GBM39) expressing luciferase.
-
Cell culture medium (e.g., DMEM supplemented with serum and antibiotics).
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull (NSG) mice).
-
Anesthetic (e.g., ketamine/xylazine cocktail).
-
Stereotactic apparatus.
-
Hamilton syringe with a 33-gauge needle.
Procedure:
-
Cell Culture: Culture GBM39 cells in appropriate medium until they reach 80-90% confluency. For tumor growth monitoring, cells should be transduced with a lentiviral vector expressing luciferase.
-
Cell Preparation: Harvest cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 3 x 105 cells per 5 µL. Keep the cell suspension on ice.
-
Animal Anesthesia: Anesthetize the mouse with an intraperitoneal injection of ketamine/xylazine.
-
Intracranial Injection:
-
Mount the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a micro-drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma for the basal ganglia).
-
Slowly inject 5 µL of the cell suspension into the brain parenchyma at a depth of 3 mm.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-operative Care: Monitor the animals for recovery from anesthesia and provide post-operative analgesia as required.
Tumor Growth Monitoring by Bioluminescence Imaging (BLI)
Materials:
-
IVIS imaging system or equivalent.
-
D-luciferin.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Anesthetize the tumor-bearing mice with isoflurane.
-
Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).
-
After a consistent uptake time (e.g., 10-15 minutes), place the mice in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. The intensity of the light emitted is proportional to the number of viable tumor cells.
-
Tumor growth can be monitored by performing BLI at regular intervals (e.g., weekly).
This compound Formulation and Administration
Formulation:
-
This compound can be formulated for oral administration. A common vehicle consists of 5% DMSO, 10% Transcutol, and 30% PEG400.
Administration:
-
Administer this compound orally (e.g., by gavage) at the desired dose (e.g., 300 mg/kg, twice daily).
-
The vehicle control group should receive the formulation without the active compound.
Pharmacodynamic Analysis
Procedure:
-
At the end of the treatment period, euthanize the mice and carefully excise the brains.
-
Isolate the tumor tissue.
-
Prepare protein lysates from the tumor tissue.
-
Perform Western blot analysis to assess the levels of phosphorylated and total EGFR, Akt, ERK, and S6.[2] This will confirm the on-target activity of this compound.
Antibodies:
-
Primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-S6, and S6.
-
A loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Appropriate secondary antibodies conjugated to HRP.
Conclusion
This compound is a promising brain-penetrant EGFR inhibitor with demonstrated in vivo efficacy in an orthotopic glioblastoma model. The protocols outlined in these application notes provide a framework for researchers to further evaluate the preclinical efficacy and mechanism of action of this compound and other potential therapeutic agents for glioblastoma. The use of patient-derived orthotopic xenograft models combined with non-invasive imaging techniques offers a robust platform for translational research in neuro-oncology.
References
- 1. Identification, Development, and Evaluation of Brain-Penetrant Small-Molecule Inhibitors of Epidermal Growth Factor Receptor in Glioblastoma [escholarship.org]
- 2. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. aacrjournals.org [aacrjournals.org]
Protocol for Assessing JCN037 Blood-Brain Barrier Penetration
Application Note & Protocol
Introduction
JCN037 is a potent, brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed for the treatment of malignant brain tumors such as glioblastoma (GBM).[1][2] A critical attribute for any therapeutic agent targeting brain cancers is its ability to effectively cross the blood-brain barrier (BBB) to reach its site of action within the central nervous system (CNS). This document provides a detailed protocol for assessing the BBB penetration of this compound in a preclinical mouse model, based on published research. The protocol covers the in vivo experimental procedures, brain tissue homogenization, and subsequent quantification of this compound concentrations in both brain and plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This compound was developed from a 4-anilinoquinazoline scaffold and demonstrated significant BBB penetration with a brain-to-plasma ratio of 2:1.[1] This favorable pharmacokinetic profile, combined with its potent activity against both wild-type EGFR and the EGFRvIII mutant prevalent in GBM, underscores its potential as a therapeutic candidate for brain cancers.
Data Presentation: this compound Pharmacokinetic Parameters
The following table summarizes the key quantitative data regarding the blood-brain barrier penetration of this compound in comparison to other relevant EGFR TKIs.
| Compound | Animal Model | Dose | Brain Concentration (AUC₀₋₇h, nM·h) | Plasma Concentration (AUC₀₋₇h, nM·h) | Brain-to-Plasma Ratio | Reference |
| This compound | Male CD-1 Mice | 10 mg/kg (oral) | 1,180 | 590 | 2:1 | [1] |
| Erlotinib | Male CD-1 Mice | 10 mg/kg (oral) | 120 | 600 | 0.2:1 | [1] |
| Lapatinib | Male CD-1 Mice | 80 mg/kg (oral) | 100 | 2,000 | 0.05:1 | [1] |
Experimental Protocols
In Vivo Blood-Brain Barrier Permeability Assay
This protocol describes the in vivo procedures for administering this compound to mice and collecting brain and blood samples for pharmacokinetic analysis.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Male CD-1 mice (8-10 weeks old)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane or Ketamine/Xylazine cocktail)
-
Heparinized tubes for blood collection
-
Surgical tools for brain extraction
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Animal Acclimation: House mice in a controlled environment for at least one week prior to the experiment with free access to food and water.
-
This compound Formulation: Prepare a suspension of this compound in the vehicle solution at the desired concentration for oral administration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).
-
Dosing: Administer this compound to the mice via oral gavage at a specified dose (e.g., 10 mg/kg).
-
Sample Collection: At predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 7, and 24 hours), anesthetize the mice.
-
Blood Collection: Collect blood via cardiac puncture into heparinized tubes. Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate the plasma. Transfer the plasma to a clean tube and store at -80°C until analysis.
-
Brain Perfusion: To remove blood from the brain vasculature, perform a transcardial perfusion with ice-cold PBS until the liver is cleared of blood.
-
Brain Extraction: Immediately following perfusion, surgically remove the brain.
-
Sample Processing: Rinse the brain with ice-cold PBS, blot dry, and record the wet weight.
-
Snap-Freezing: Snap-freeze the brain tissue in liquid nitrogen or on dry ice and store at -80°C until homogenization.
Brain Tissue Homogenization
This protocol details the steps for preparing a brain homogenate for the extraction and quantification of this compound.
Materials:
-
Frozen brain tissue sample
-
Homogenization buffer (e.g., 0.25 M sucrose solution or PBS)[3]
-
Bead-based homogenizer or Dounce homogenizer
-
Centrifuge
Procedure:
-
Preparation: Place the frozen brain tissue in a pre-weighed homogenization tube.
-
Homogenization Buffer Addition: Add a specific volume of ice-cold homogenization buffer to the tube. A common ratio is 3-4 volumes of buffer to the weight of the tissue (e.g., 3-4 mL of buffer per 1 gram of brain tissue).
-
Homogenization: Homogenize the tissue on ice using a bead-based homogenizer or a Dounce homogenizer until no visible tissue fragments remain.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant (brain homogenate) and transfer it to a new tube.
-
Storage: Store the brain homogenate at -80°C until LC-MS/MS analysis.
LC-MS/MS Analysis for this compound Quantification
This protocol outlines a general method for the quantification of this compound in plasma and brain homogenate samples using LC-MS/MS. This method would require optimization for this compound specifically.
Materials:
-
Plasma and brain homogenate samples
-
This compound analytical standard
-
Internal standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
C18 analytical column
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma and brain homogenate samples on ice.
-
To 50 µL of each sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Inject the prepared samples onto a C18 analytical column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid) at a constant flow rate.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard. These transitions would need to be determined empirically.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of this compound into blank plasma and brain homogenate.
-
Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio at each time point by dividing the concentration of this compound in the brain homogenate (ng/g) by the concentration in the plasma (ng/mL), assuming a brain tissue density of approximately 1 g/mL.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the simplified EGFR signaling pathway, which is the target of this compound. EGFR activation leads to the downstream activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation and survival.
Caption: Simplified EGFR signaling pathway targeted by this compound.
Experimental Workflow for BBB Penetration Assessment
The diagram below outlines the complete experimental workflow for assessing the blood-brain barrier penetration of this compound.
Caption: Experimental workflow for this compound BBB penetration assessment.
References
- 1. An In Vivo Blood-brain Barrier Permeability Assay in Mice Using Fluorescently Labeled Tracers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NIBSC - Brain Tissue Preparation [nibsc.org]
Application Notes and Protocols for Preclinical PET Imaging with 18F-JCN037
For Researchers, Scientists, and Drug Development Professionals
Introduction
18F-JCN037 is a novel Fluorine-18 labeled positron emission tomography (PET) radiotracer designed for in vivo imaging of Epidermal Growth Factor Receptor (EGFR) in preclinical studies, particularly in the context of glioblastoma (GBM). JCN037 is a potent, brain-penetrant EGFR tyrosine kinase inhibitor (TKI)[1][2][3]. The radiolabeled counterpart, 18F-JCN037, allows for non-invasive assessment of its biodistribution, brain penetration, and target engagement, providing crucial data for the development of EGFR-targeted therapies for brain tumors[1][2].
EGFR is a key oncogene frequently amplified in glioblastoma[4]. However, the clinical efficacy of many EGFR TKIs has been limited by insufficient blood-brain barrier (BBB) penetration[1][2][3]. 18F-JCN037 has been developed to overcome this limitation, exhibiting rapid brain uptake in preclinical models[1][2].
Mechanism of Action
This compound, the non-radioactive analogue of 18F-JCN037, is a non-covalent inhibitor of the EGFR tyrosine kinase. In glioblastoma, aberrant EGFR signaling, often due to EGFR amplification or mutations (like EGFRvIII), drives tumor cell proliferation, survival, and migration through downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR cascades[5][6][7]. By binding to the ATP-binding site of the EGFR tyrosine kinase domain, this compound blocks its autophosphorylation and the subsequent activation of these downstream signaling pathways. PET imaging with 18F-JCN037 enables the visualization and quantification of the tracer's accumulation in EGFR-expressing tissues, providing a surrogate marker for drug distribution and target accessibility.
Data Presentation
In Vivo Biodistribution of 18F-JCN037
Preclinical PET imaging studies have demonstrated the biodistribution profile of 18F-JCN037 in rodents. While a detailed quantitative table of percentage injected dose per gram (%ID/g) for all major organs is not available in the reviewed literature, key findings on brain uptake have been reported.
| Organ | Animal Model | Time Post-Injection | Uptake (SUVmean) | Citation |
| Brain | Naïve C57BL6 Mouse | 1 minute | 0.85 | [1] |
| Brain | Sprague Dawley Rat | 1 minute | 1.19 | [8] |
Note: Following the initial rapid uptake in the brain, a swift decrease in the tracer concentration was observed, consistent with the clearance of the compound[1][8]. Further detailed biodistribution studies providing %ID/g in a comprehensive panel of organs are warranted to fully characterize the whole-body distribution and dosimetry of 18F-JCN037.
Radiosynthesis Parameters
| Parameter | Value | Citation |
| Radiosynthesis Module | ELIXYS | [1] |
| Radiochemical Yield (non-decay corrected) | 7.0 ± 0.7% | [1] |
| Isolated Radiochemical Yield (decay corrected) | 24 ± 5% | [1] |
| Molar Activity | 40.7 ± 5.6 GBq/µmol (1.1 ± 0.1 Ci/µmol) | [1] |
| Radiochemical Purity | >99% | [1] |
Experimental Protocols
Automated Radiosynthesis of 18F-JCN037
This protocol outlines the automated synthesis of 18F-JCN037 using an ELIXYS radiosynthesis module[1]. The synthesis involves a multi-step process starting from [18F]fluoride.
Materials:
-
ELIXYS radiosynthesis module
-
Precursor: 2-bromo-6-nitrophenyl sydnone
-
Reagents for radiofluorination, reduction, and SNAr coupling
-
HPLC purification system
-
Quality control apparatus (radio-HPLC, etc.)
Procedure:
-
[18F]Fluoride Trapping: Aqueous [18F]fluoride is trapped on an anion exchange cartridge.
-
Elution: The trapped [18F]fluoride is eluted into the reactor vessel.
-
Azeotropic Drying: The [18F]fluoride is dried azeotropically.
-
Radiofluorination: The sydnone precursor is reacted with the dried [18F]fluoride to produce the [18F]fluoroarene intermediate.
-
Reduction: The nitro group of the intermediate is reduced to an aniline derivative ([18F]-2). This step is performed under an inert atmosphere[1].
-
SNAr Coupling: The radiolabeled aniline ([18F]-2) is coupled with the 4-chloroquinazoline pharmacophore. Optimized conditions involve using 5.0 mg of the 4-chloroquinazoline in acetonitrile at 100°C for 30 minutes, which generates 18F-JCN037 in 78% radiochemical yield[2].
-
Purification: The crude product is purified by automated HPLC.
-
Formulation: The purified 18F-JCN037 is formulated in a physiologically compatible solution for injection.
-
Quality Control: The final product is tested for radiochemical purity, molar activity, residual solvents, and other quality control parameters.
Preclinical PET/CT Imaging Protocol
This protocol describes a general procedure for in vivo PET/CT imaging of 18F-JCN037 in a glioblastoma mouse model.
Animal Models:
-
Naïve C57BL6 mice or Sprague Dawley rats can be used for initial biodistribution and brain penetration studies[1].
-
For tumor uptake studies, an orthotopic glioblastoma xenograft model, such as a patient-derived xenograft (PDX) model in immunocompromised mice, is recommended[1].
Procedure:
-
Animal Preparation:
-
Animals should be fasted for 4-6 hours before tracer injection to reduce background signal variability.
-
Maintain normal body temperature throughout the procedure using a heating pad.
-
Anesthetize the animal using isoflurane (e.g., 2% for induction, 1-1.5% for maintenance) or other appropriate anesthetics.
-
-
Radiotracer Administration:
-
Administer 18F-JCN037 via tail vein injection. The exact dose will depend on the scanner sensitivity and experimental design, but a typical dose for preclinical PET is in the range of 3.7-7.4 MBq (100-200 µCi).
-
-
PET/CT Imaging:
-
Dynamic Imaging: For assessing the initial brain uptake and kinetics, a dynamic scan can be performed immediately after tracer injection for up to 2 hours[1].
-
Static Imaging: For evaluating biodistribution at a specific time point, a static scan can be acquired at a later time, for example, at 4 hours post-injection[1].
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the images corresponding to various organs and the tumor.
-
Quantify the tracer uptake in each ROI, typically expressed as Standardized Uptake Value (SUV) or percentage injected dose per gram (%ID/g).
-
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by 18F-JCN037.
Caption: Experimental Workflow for 18F-JCN037 Preclinical PET Imaging.
Caption: Automated Radiosynthesis Workflow for 18F-JCN037.
References
- 1. mdpi.com [mdpi.com]
- 2. 18F-Labeled brain-penetrant EGFR tyrosine kinase inhibitors for PET imaging of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Updated Insights on EGFR Signaling Pathways in Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Fully Automated, High-Dose Radiosynthesis of [18F]PARPi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JCN037 solubility issues and preparation of stable solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and proper preparation of stable solutions for JCN037, a potent and brain-penetrant EGFR tyrosine kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for preparing stock solutions of this compound for in vitro use is dimethyl sulfoxide (DMSO).[1][2][3][4][5] this compound exhibits high solubility in DMSO, reaching concentrations as high as 250 mg/mL.[1][2][3][4]
Q2: I am observing precipitation when diluting my this compound DMSO stock solution into aqueous media for cell culture experiments. How can I prevent this?
A2: This is a common issue due to the low aqueous solubility of this compound. To prevent precipitation, it is crucial to ensure the final concentration of DMSO in your aqueous solution is kept to a minimum, typically below 0.5%, although the tolerance can vary between cell lines. It is also recommended to add the DMSO stock solution to the aqueous media while vortexing or mixing to ensure rapid and even dispersion. Preparing intermediate dilutions in a co-solvent system before the final dilution in aqueous media can also be beneficial.
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.[1][2] For short-term storage (days to weeks), solutions can be stored at -20°C.[5] For long-term storage (months to years), it is recommended to store the aliquots at -80°C.[1][2][5] Some sources suggest a shelf life of up to 2 years at -80°C.[2]
Q4: What is a reliable method for preparing this compound for in vivo animal studies?
A4: A commonly used formulation for in vivo administration involves a multi-step procedure to create a stable vehicle. One such protocol involves first dissolving this compound in DMSO to create a stock solution. This stock is then further diluted with other co-solvents. A typical formulation might involve a mixture of DMSO, PEG300, Tween 80, and sterile water (ddH₂O).[1] Another simpler formulation for subcutaneous or intraperitoneal injection is a suspension in 10% DMSO and 90% corn oil.[1][2] It is critical to prepare these formulations freshly before each use for optimal results.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Media | Low aqueous solubility of this compound. Final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration in the cell culture medium is sufficient but non-toxic to cells (typically <0.5%). Add the DMSO stock solution to the media with vigorous mixing. Consider a serial dilution approach. |
| Inconsistent Experimental Results | Degradation of this compound due to improper storage. Inaccurate initial concentration of the stock solution. | Aliquot stock solutions to avoid multiple freeze-thaw cycles.[1][2] Store at -80°C for long-term stability.[1][2] Confirm the concentration of your stock solution using a spectrophotometer if possible. |
| Difficulty Dissolving this compound Powder | This compound may require assistance to fully dissolve, even in DMSO. | To aid dissolution, gently warm the solution to 37°C and use an ultrasonic bath for a short period.[3] |
| Low Bioavailability in Oral Gavage Studies | This compound has been reported to have low oral bioavailability due to rapid first-pass metabolism.[1][2][6][7] | For in vivo studies, consider alternative routes of administration such as intraperitoneal or subcutaneous injection, for which established formulation protocols exist.[1] |
Quantitative Data Summary
Table 1: this compound Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 250 mg/mL (664.58 mM) | Ultrasonic assistance and warming to 37°C can aid dissolution.[2][3] |
| 10% DMSO + 90% Corn Oil | ≥ 6.25 mg/mL (16.61 mM) | A suitable formulation for in vivo experiments.[1][2] |
Table 2: this compound Storage Recommendations
| Solution Type | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In DMSO | -80°C | 6 months to 2 years[1][2] |
| -20°C | 1 month[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder (Molecular Weight: 376.18 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: To prepare a 10 mM solution, you will need 3.7618 mg of this compound per 1 mL of DMSO.
-
Procedure: a. Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO to the tube. c. To facilitate dissolution, the tube can be gently warmed at 37°C and sonicated in an ultrasonic bath for 10-15 minutes until the solution is clear.[3] d. Aliquot the stock solution into smaller, single-use volumes and store at -80°C.[1][2]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies (10% DMSO in Corn Oil)
-
Materials: this compound stock solution in DMSO (e.g., 62.5 mg/mL), sterile corn oil, sterile tubes.
-
Procedure: a. Prepare a high-concentration stock solution of this compound in DMSO as described in Protocol 1. b. To prepare a 1 mL working solution of 6.25 mg/mL, add 100 µL of the 62.5 mg/mL DMSO stock solution to 900 µL of corn oil.[1][2] c. Mix the solution thoroughly by vortexing until it becomes a clear and homogenous solution. d. This formulation should be prepared fresh before each use.[1]
Visualizations
Caption: this compound inhibits the EGFR signaling pathway.
Caption: General workflow for preparing this compound solutions.
References
- 1. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. glpbio.com [glpbio.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cancer-research-network.com [cancer-research-network.com]
Technical Support Center: Optimizing JCN037 Treatment Duration for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing JCN037 in in vivo studies. The following information is designed to address specific issues that may be encountered during experimental procedures for optimizing treatment duration.
Frequently Asked questions (FAQs)
Q1: What is the mechanism of action for this compound and its relevance in glioblastoma models?
A1: this compound is a potent, non-covalent, and brain-penetrant inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] In glioblastoma (GBM), EGFR is frequently amplified or mutated, with the most common mutation being EGFRvIII.[1] These alterations drive tumor growth, proliferation, and survival.[1][3] this compound effectively inhibits wild-type EGFR (wtEGFR) and the oncogenic EGFRvIII mutant, thereby blocking downstream signaling pathways such as Akt, ERK, and S6, which are crucial for tumor progression.[1] Its ability to cross the blood-brain barrier makes it a promising candidate for treating brain tumors like GBM.[4][5][6]
Q2: What are the known limitations of this compound in in vivo studies?
A2: While potent, this compound has a poor in vivo half-life and is subject to rapid metabolism.[5][7] This is primarily due to the rapid hydroxylation of its fused 1,4-dioxane ring, suggesting significant first-pass metabolism.[1][3] These characteristics can lead to low oral bioavailability and may necessitate a carefully optimized dosing schedule to maintain therapeutic concentrations in the brain.[1][3]
Q3: What is a typical starting dose and schedule for this compound in an orthotopic glioblastoma mouse model?
A3: Based on preclinical studies, a dose of 300 mg/kg administered twice daily (BID) has been shown to provide a significant survival benefit in an orthotopic glioblastoma xenograft model.[3] In one study, this regimen increased the median survival by 47%, from 37.5 days to 55 days.[1][3] However, the optimal dose and schedule may vary depending on the specific GBM model and the endpoints of the study. It is recommended to perform a pilot study to determine the maximum tolerated dose (MTD) and to assess the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound in your specific model.
Q4: How can I monitor tumor growth in an orthotopic glioblastoma model treated with this compound?
A4: Non-invasive imaging techniques are essential for monitoring tumor growth in intracranial models. The most common methods are:
-
Bioluminescence Imaging (BLI): This technique requires the use of tumor cells that have been engineered to express a luciferase gene.[4][5][8] Following the intraperitoneal injection of luciferin substrate, the light emitted by the tumor cells can be quantified to estimate tumor volume.[4] BLI is a relatively rapid and cost-effective method for longitudinal monitoring of tumor burden.[4]
-
Magnetic Resonance Imaging (MRI): MRI provides high-resolution anatomical images of the brain and tumor, allowing for precise measurement of tumor volume.[8] While more time-consuming and expensive than BLI, MRI can provide more detailed information about the tumor microenvironment.
It is important to note that discrepancies between BLI and MRI data can occur, potentially due to instability in luciferase expression by the tumor cells.[6] Therefore, for critical studies, validating BLI findings with MRI at key time points is recommended.[6]
Troubleshooting Guides
Issue 1: Inconsistent or lack of tumor growth after orthotopic implantation.
| Potential Cause | Troubleshooting Steps |
| Poor cell viability or incorrect cell number | Ensure that the tumor cells are healthy and in the exponential growth phase before implantation. Verify the cell count and viability using a trypan blue exclusion assay. |
| Suboptimal implantation technique | The stereotactic implantation procedure requires precision. Ensure the coordinates for injection are accurate to target the desired brain region and avoid ventricles, which can lead to multifocal tumors and altered growth rates.[9] The injection rate should be slow to prevent backflow and tissue damage. |
| Immune rejection of tumor cells | Use immunocompromised mouse strains (e.g., nude or SCID mice) for xenograft studies to prevent rejection of human tumor cells. |
| Instability of reporter gene expression (for BLI) | If using BLI, periodically verify the luciferase expression of your cell line in vitro. Inconsistent expression can lead to inaccurate tumor growth measurements.[6] |
Issue 2: High variability in treatment response between animals.
| Potential Cause | Troubleshooting Steps |
| Inaccurate or inconsistent drug administration | For oral gavage, ensure that the gavage needle is the correct size for the mouse and that the procedure is performed consistently to avoid esophageal or stomach injury.[10] Coating the gavage needle with sucrose can reduce stress and improve the ease of the procedure.[11] |
| Poor drug formulation or stability | This compound has low aqueous solubility. Prepare fresh formulations daily and ensure the drug is fully dissolved or in a stable suspension. The vehicle used for formulation can significantly impact bioavailability. |
| Differences in drug metabolism | Individual animal variations in metabolism can affect drug exposure. While difficult to control, randomizing animals into treatment groups can help to distribute this variability. |
| Tumor heterogeneity | Glioblastoma is known for its intratumoral heterogeneity.[12] Even with a clonal cell line, in vivo evolution can lead to different responses to therapy. Using patient-derived xenograft (PDX) models can better recapitulate this heterogeneity. |
Issue 3: Adverse effects observed in treated animals.
| Potential Cause | Troubleshooting Steps |
| EGFR inhibitor-related skin toxicity | EGFR inhibitors are known to cause skin rashes, dryness, and hair changes in both humans and mice.[13][14][15][16] Monitor the animals' skin condition regularly. For mild to moderate rash, topical corticosteroids may be considered. Ensure good hydration of the skin. |
| Diarrhea | Diarrhea is a common side effect of EGFR inhibitors.[2][15] Monitor the animals for signs of diarrhea and dehydration. Provide supportive care, such as ensuring access to water and a moist diet. If severe, a dose reduction or temporary cessation of treatment may be necessary. |
| Weight loss | Monitor the body weight of the animals at least twice a week. Significant weight loss can be an indicator of toxicity. Ensure that the weight loss is not due to difficulties with eating or drinking as a result of the tumor burden or treatment. |
| General malaise (hunched posture, reduced activity) | These are general signs of distress in mice and can be caused by either tumor progression or drug toxicity. Closely observe the animals to differentiate the cause. If toxicity is suspected, consider reducing the dose or frequency of this compound administration. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| EGFR | 2.49 |
| p-wtEGFR | 3.95 |
| pEGFRvIII | 4.48 |
Data compiled from multiple sources.[1][3]
Table 2: In Vivo Efficacy of this compound in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Increase in Median Survival (%) |
| Vehicle | 37.5 | N/A |
| This compound (300 mg/kg, BID) | 55 | 47% |
Data from a preclinical study.[1][3]
Experimental Protocols
Protocol 1: Orthotopic Implantation of Glioblastoma Cells
-
Cell Preparation: Culture human glioblastoma cells (e.g., U87MG or a patient-derived line) engineered to express luciferase. Harvest cells during the exponential growth phase and resuspend them in sterile, serum-free medium or PBS at a concentration of 1 x 10^5 cells/µL.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure:
-
Place the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a stereotactic drill, create a small burr hole at the desired coordinates (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma at a depth of 3-4 mm.
-
Leave the needle in place for 2-5 minutes after injection to prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
-
Post-operative Care: Administer analgesics as per your institution's animal care guidelines and monitor the mouse for recovery.
Protocol 2: this compound Formulation and Administration
-
Formulation Preparation (Example): Due to its low aqueous solubility, this compound may be formulated in a vehicle such as a mixture of DMSO, PEG300, and Tween 80 in saline or corn oil. A specific formulation that has been used is 10% DMSO + 90% Corn Oil. It is critical to prepare the formulation fresh daily and ensure homogeneity.
-
Oral Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the correct length of the gavage needle (from the corner of the mouth to the last rib).
-
Insert the gavage needle into the esophagus and gently advance it into the stomach.
-
Administer the this compound formulation slowly.
-
Carefully remove the gavage needle.
-
Monitor the mouse for any signs of distress after the procedure.
-
Protocol 3: Monitoring Tumor Growth and Treatment Efficacy
-
Bioluminescence Imaging (BLI):
-
Perform BLI scans 1-2 times per week to monitor tumor growth.
-
Administer D-luciferin (e.g., 150 mg/kg) via intraperitoneal injection.
-
After 10-15 minutes, image the anesthetized mouse using an in vivo imaging system.
-
Quantify the bioluminescent signal from the head region to determine tumor burden.
-
-
Efficacy Endpoints:
-
Tumor Growth Inhibition: Calculate the percent tumor growth inhibition (%TGI) at various time points compared to the vehicle-treated control group.
-
Survival: Monitor the animals daily for signs of neurological impairment or distress. The primary endpoint is often an increase in median or overall survival. Euthanize animals when they reach pre-defined humane endpoints (e.g., >20% weight loss, severe neurological symptoms).
-
Biomarker Analysis: At the end of the study, tumors can be harvested for analysis of target engagement (e.g., levels of phosphorylated EGFR, Akt, and ERK) by western blot or immunohistochemistry.
-
Mandatory Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: In vivo experimental workflow for this compound efficacy studies.
Caption: Troubleshooting logic for common issues in this compound in vivo studies.
References
- 1. Tumor Monitoring by Bioluminescence Imaging and EdU Administration [bio-protocol.org]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 4. Bioluminescence Imaging to Assess Tumor Growth in an Organotypic Mouse Brain Slice [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Highly Invasive Fluorescent/Bioluminescent Patient-Derived Orthotopic Model of Glioblastoma in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Optimization of Glioblastoma Mouse Orthotopic Xenograft Models for Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Propelling Glioblastoma Research: Aragen Bioscience's Orthotopic Model Solutions - Aragen Life Sciences [aragen.com]
- 11. onclive.com [onclive.com]
- 12. Current Challenges in Glioblastoma: Intratumour Heterogeneity, Residual Disease, and Models to Predict Disease Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effective Treatment of an Orthotopic Xenograft Model of Human Glioblastoma Using an EGFR-retargeted Oncolytic Herpes Simplex Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of gefitinib-induced skin adverse reactions (SAR) in C57BL/6 and FVB/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mayo.edu [mayo.edu]
- 16. Frontiers | Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs [frontiersin.org]
Troubleshooting JCN037 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JCN037, a potent, non-covalent, brain-penetrant EGFR tyrosine kinase inhibitor. Inconsistent results in experiments with this compound can arise from various factors, from reagent handling to experimental design. This guide aims to address common issues to ensure reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I seeing variable potency (IC50/GI50) for this compound in my cell-based assays?
A1: Inconsistent potency measurements are a common issue and can stem from several factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines (e.g., HK301, GBM39) are authenticated and use a consistent, low passage number.[1][2] Genetic drift in cancer cell lines can alter EGFR expression or signaling pathways, impacting this compound sensitivity.
-
Compound Solubility: this compound is typically dissolved in DMSO for in vitro use.[3] Ensure the DMSO stock is fully dissolved and vortexed before preparing serial dilutions. Incomplete solubilization will lead to inaccurate concentrations. Avoid repeated freeze-thaw cycles of the stock solution.[3]
-
Assay Seeding Density and Duration: Cell density can influence the apparent potency of a drug. Optimize and maintain a consistent cell seeding density and incubation time for all experiments. A 72-hour incubation is a common starting point for cell viability assays.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe significant variability, consider reducing the serum concentration during the drug treatment period, but first, validate that this does not adversely affect cell health.
Q2: My Western blot results show inconsistent inhibition of downstream EGFR signaling (p-Akt, p-ERK). What could be the cause?
A2: Inconsistent downstream signaling inhibition can be due to several experimental variables:
-
Timing of Lysate Collection: The inhibition of EGFR phosphorylation and downstream pathways like Akt and ERK can be rapid. Collect cell lysates at consistent and appropriate time points after this compound treatment. A time-course experiment is recommended to determine the optimal time point for observing maximal inhibition.
-
Cell Lysis and Protein Extraction: Incomplete cell lysis or protein degradation can lead to variable results. Use a suitable lysis buffer containing protease and phosphatase inhibitors and ensure complete cell lysis on ice.
-
Antibody Quality: The quality and specificity of your primary antibodies against phosphorylated proteins are critical. Use validated antibodies and run appropriate controls, including total protein levels, to ensure the observed changes are specific to phosphorylation.
Q3: I'm observing low efficacy of this compound in my in vivo xenograft model. What are the potential reasons?
A3: While this compound is a potent inhibitor, in vivo efficacy can be influenced by several factors:
-
Low Oral Bioavailability: this compound has known low oral bioavailability due to rapid first-pass metabolism, specifically hydroxylation of the 1,4-dioxane ring.[1][2] For in vivo studies, consider alternative routes of administration or formulation strategies to improve exposure.
-
Pharmacokinetics and Dosing Regimen: this compound has a short in vivo half-life.[4] A frequent dosing schedule (e.g., twice daily, BID) may be necessary to maintain therapeutic concentrations in the tumor.[2][3]
-
Blood-Brain Barrier Penetration: Although this compound is designed to be brain-penetrant, with a reported brain-to-plasma ratio of 2:1, variations in the tumor microenvironment and individual animal physiology can affect drug delivery to the tumor site.[4][5][6]
-
Tumor Model: Ensure your xenograft model is appropriate and expresses the target EGFR mutations (e.g., EGFRvIII) or amplification to be sensitive to this compound.[6][7]
Quantitative Data Summary
| Parameter | Value | Cell Lines/Conditions |
| IC50 (EGFR) | 2.49 nM | In vitro kinase assay |
| IC50 (p-wtEGFR) | 3.95 nM | In vitro kinase assay |
| IC50 (pEGFRvIII) | 4.48 nM | In vitro kinase assay |
| GI50 | 329 nM | HK301 cells |
| GI50 | 1116 nM | GBM39 cells |
| Brain-to-Plasma Ratio | 2:1 | In vivo (mouse model) |
Experimental Protocols
In Vitro Kinase Assay
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Enzyme and Substrate Preparation: Dilute recombinant human EGFR protein and a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1) in the kinase reaction buffer.
-
Serial Dilution of this compound: Prepare a 10-point serial dilution of this compound in DMSO, followed by a further dilution in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add the kinase, substrate, and this compound dilutions.
-
Initiate Reaction: Add ATP (at the Km concentration for EGFR) to start the reaction. Incubate at 30°C for 60 minutes.
-
Stop Reaction and Detection: Stop the reaction by adding a final concentration of 30 mM EDTA. Detect kinase activity using a suitable method, such as ADP-Glo™ Kinase Assay (Promega).
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic curve.
Cell Viability (GI50) Assay
-
Cell Seeding: Seed cells (e.g., HK301, GBM39) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (typically ranging from 0.1 nM to 10 µM) for 72 hours. Include a DMSO-only control.
-
Cell Viability Reagent: Add a cell viability reagent such as CellTiter-Glo® (Promega) or resazurin-based assays.
-
Signal Measurement: Measure luminescence or fluorescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the DMSO control and calculate the GI50 value using non-linear regression.
Western Blotting for EGFR Pathway Inhibition
-
Cell Treatment: Plate cells and allow them to adhere. Treat with various concentrations of this compound for a predetermined time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
- 4. Identification, Development, and Evaluation of Brain-Penetrant Small-Molecule Inhibitors of Epidermal Growth Factor Receptor in Glioblastoma [escholarship.org]
- 5. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (JGK037) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
JCN037 stability and proper storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of JCN037, along with troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experimental outcomes.
Stability and Storage Conditions
Proper handling and storage of this compound are critical to maintain its integrity and ensure reproducible experimental results.
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Key Recommendations for Storage and Handling:
-
Stock Solutions: Prepare concentrated stock solutions in high-quality, anhydrous DMSO.[2] For obtaining a higher solubility, warming the tube at 37°C and shaking it in an ultrasonic bath for a short period can be beneficial.
-
Aliquoting: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before storage.[2][3]
-
Aqueous Solutions: The stability of this compound in aqueous buffers has not been extensively documented. For in vivo experiments, it is recommended to prepare fresh working solutions daily from a DMSO stock.[2] If aqueous solutions must be stored, it is advisable to conduct a stability test for your specific buffer and storage conditions.
-
Shipping: this compound is typically shipped at room temperature, as it is stable for a few days under these conditions.[3] Upon receipt, it should be stored at the recommended temperature.
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments involving this compound.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Reduced or No Inhibitory Activity | 1. Improper storage leading to degradation. 2. Multiple freeze-thaw cycles of the stock solution. 3. Instability of this compound in the experimental buffer. 4. Incorrect concentration calculation. | 1. Verify that this compound has been stored according to the recommendations. 2. Always use freshly thawed aliquots of the stock solution. 3. Prepare fresh working solutions for each experiment. If the experiment is long, consider the stability of this compound in your specific medium. 4. Double-check all calculations for dilutions. |
| Precipitation of this compound in Aqueous Solution | 1. Low solubility in the aqueous buffer. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Ensure the final concentration of this compound does not exceed its solubility limit in the experimental medium. 2. Check the recommended final DMSO concentration for your cell type to ensure it is not toxic while maintaining this compound in solution. For in vivo formulations, co-solvents like corn oil may be necessary.[3] |
| Inconsistent Results Between Experiments | 1. Degradation of the this compound stock solution over time. 2. Variability in the preparation of working solutions. | 1. Use a fresh aliquot of the stock solution for each experiment. 2. Ensure accurate and consistent pipetting when preparing dilutions. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Anhydrous DMSO is the recommended solvent for preparing stock solutions of this compound.[2] It is soluble in DMSO up to 250 mg/mL.[4]
Q2: How should I prepare working solutions from a DMSO stock for cell-based assays?
A2: To prepare a working solution, dilute the DMSO stock solution with your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in the culture medium is low enough to not affect cell viability (typically ≤ 0.5%).
Q3: Can I store this compound solutions in aqueous buffers like PBS?
A3: There is limited data on the long-term stability of this compound in aqueous buffers. It is best practice to prepare fresh aqueous solutions from a frozen DMSO stock for each experiment to ensure consistent activity.[2]
Q4: My this compound powder has a slight color. Is it still usable?
A4: this compound is described as an off-white to light yellow solid.[2] A slight coloration is normal. However, if you observe a significant change in color or appearance, it may indicate degradation, and using a fresh batch is recommended.
Q5: What is the known degradation pathway for this compound?
A5: this compound exhibits low oral bioavailability due to rapid hydroxylation of the fused 1,4-dioxane ring, which suggests that this is a potential metabolic degradation pathway.[5] Information on its chemical degradation pathways under various storage conditions is not extensively published.
Experimental Protocols
Western Blot for EGFR Phosphorylation
This protocol provides a general workflow for assessing the effect of this compound on EGFR phosphorylation in cell culture.
1. Cell Culture and Treatment:
- Plate cells (e.g., GBM39 or GS025) and allow them to adhere overnight.
- Starve the cells in a serum-free medium for 12-24 hours to reduce basal EGFR phosphorylation.
- Treat the cells with varying concentrations of this compound (e.g., 0-3333 nM) for a specified time (e.g., 1-4 hours).[2]
- Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. Sample Preparation and SDS-PAGE:
- Normalize the protein concentration for all samples.
- Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
- Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
5. Western Blotting:
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-EGFR (e.g., p-EGFR Y1068), total EGFR, phospho-Akt, phospho-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane with TBST.
- Detect the signal using an ECL substrate and an imaging system.
This compound has been shown to downregulate pEGFRvIII, p-Akt, p-ERK, and p-S6 protein levels.[5]
Visualizations
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling pathway and the inhibitory action of this compound.
This compound Experimental Workflow
Caption: A typical experimental workflow for studying this compound's effects.
Logical Relationship of this compound Storage
References
Technical Support Center: Managing JCN037-Induced Toxicity in Animal Models
Disclaimer: Publicly available preclinical toxicology data specifically for JCN037 is limited. This guide has been developed using information on the mechanism of action of this compound, general toxicities associated with Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), and specific preclinical data from surrogate brain-penetrant EGFR TKIs such as osimertinib and lapatinib. The troubleshooting advice and data presented should be considered as a general framework and may need to be adapted based on your specific experimental findings with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, non-covalent, and brain-penetrant EGFR tyrosine kinase inhibitor.[1][2] Its primary mechanism of action is the inhibition of EGFR, including the wild-type receptor and its oncogenic mutant forms like EGFRvIII, which are commonly found in glioblastoma.[][4] By inhibiting EGFR, this compound blocks downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for tumor cell proliferation, survival, and growth.[1][5]
Q2: What are the expected toxicities of this compound in animal models based on its drug class?
A2: As an EGFR TKI, this compound is expected to exhibit class-specific toxicities. The most commonly observed adverse effects in animal models for this class of drugs include dermatological toxicities (rash, dry skin, paronychia), gastrointestinal issues (diarrhea, mucositis), and potential for hepatotoxicity. Given its brain-penetrant nature, careful monitoring for neurological signs is also advisable, although specific neurotoxicity has not been prominently reported for similar compounds.
Q3: Are there any known dose-limiting toxicities for this compound or similar brain-penetrant EGFR TKIs in preclinical studies?
A3: Specific dose-limiting toxicities for this compound are not publicly documented. However, for other EGFR TKIs, dose-limiting toxicities in preclinical studies often relate to severe dermatological reactions or intractable diarrhea. For example, in studies with lapatinib, a dual EGFR/HER2 inhibitor, gastrointestinal and liver toxicities were notable. For osimertinib, another brain-penetrant EGFR TKI, toxicities are generally consistent with the EGFR inhibitor class.
Q4: How can I manage dermatological toxicities observed in my animal models treated with this compound?
A4: For mild skin rashes, maintaining good cage hygiene and providing soft bedding can help. For more severe or persistent rashes, topical application of a mild corticosteroid cream may be considered, following consultation with a veterinarian. It's crucial to distinguish drug-induced rash from other potential causes of skin irritation.
Q5: What is the recommended course of action if animals develop severe diarrhea during this compound treatment?
A5: Severe diarrhea can lead to dehydration and weight loss. Ensure animals have easy access to hydration. Anti-diarrheal agents like loperamide may be considered, but the dose and frequency should be determined in consultation with a veterinarian to avoid complications like intestinal stasis. Dose reduction or temporary cessation of this compound treatment may be necessary if the diarrhea is severe and compromises animal welfare.
Troubleshooting Guides
Problem 1: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Steps |
| Acute Toxicity / Overdose | - Immediately review the dosing calculations and preparation protocol. - Perform a necropsy on deceased animals to identify potential target organs of toxicity. - Consider a dose de-escalation study to determine the Maximum Tolerated Dose (MTD). |
| Off-Target Toxicity | - Review the known off-target effects of EGFR TKIs. - Conduct histopathological analysis of major organs (liver, kidney, heart, lungs, GI tract, brain) to identify unexpected tissue damage. |
| Vehicle-Related Toxicity | - Dose a control group of animals with the vehicle alone to rule out any adverse effects from the formulation. |
| Compromised Animal Health | - Ensure that the animal colony is healthy and free from underlying infections that could be exacerbated by the drug treatment. |
Problem 2: Significant Weight Loss (>15-20%)
| Potential Cause | Troubleshooting Steps |
| Gastrointestinal Toxicity (Diarrhea/Mucositis) | - Monitor food and water intake daily. - Provide supportive care such as softened food or hydration supplements. - Evaluate for the presence and severity of diarrhea and stomatitis. - Consider a dose reduction or a temporary drug holiday. |
| Systemic Toxicity | - Perform blood work (CBC and clinical chemistry) to assess for signs of organ damage (e.g., elevated liver enzymes, kidney markers). - Conduct histopathology on key organs at the end of the study or if animals are euthanized due to weight loss. |
| Reduced Appetite | - Observe animal behavior for signs of malaise that may lead to reduced food intake. - Ensure easy access to food and water. |
Data on Preclinical Toxicity of Surrogate EGFR TKIs
Note: The following tables summarize publicly available preclinical toxicity data for lapatinib and osimertinib, which may serve as a reference for potential toxicities of this compound.
Table 1: Summary of Preclinical Toxicity for Lapatinib
| Animal Model | Dose / Route | Observed Toxicities | Reference |
| Rat | Up to 120 mg/kg/day (oral) | Liver inflammation, hepatocellular hypertrophy. | European Medicines Agency Assessment Report |
| Dog | Up to 100 mg/kg/day (oral) | Chronic liver inflammation, hepatocellular necrosis, elevated bilirubin and transaminases. | U.S. FDA Pharmacology Review |
| Rat | 10 mg/kg/day for 28-42 days (oral) | Elevated ALT, albumin, triglycerides; sinusoidal dilatation, hydropic degeneration of hepatocytes. | Hepatology International |
| Dog | Intravenous administration | Increased peripheral vascular resistance, QT prolongation, increased cardiac troponin I. | Journal of Pharmacological Sciences |
Table 2: Summary of Preclinical Toxicity for Osimertinib
| Animal Model | Dose / Route | Observed Toxicities | Reference |
| Rat | 10 mg/kg (oral) | Decreased male fertility (increased pre-implantation loss). | U.S. FDA Pharmacology Review |
| Rat (pregnant) | ≥ 1 mg/kg (oral) | Potential for craniofacial and lung malformations in fetuses. | U.S. FDA Pharmacology Review |
| Rat (pregnant) | ≥ 20 mg/kg (oral) | Increased embryolethality and postnatal death. | U.S. FDA Pharmacology Review |
| Dog | Not specified | Equivocal findings of decreased cardiac contractility. | Clinical and Translational Science |
Experimental Protocols
Protocol 1: General Preclinical Toxicity Assessment of this compound
This protocol provides a general framework for a 28-day repeat-dose toxicity study in rodents.
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose, 0.1% Tween 80 in sterile water).
-
Group 2: Low dose of this compound.
-
Group 3: Mid dose of this compound.
-
Group 4: High dose of this compound (approaching the anticipated MTD).
-
-
Administration: Administer this compound or vehicle orally once daily for 28 consecutive days.
-
Monitoring:
-
Daily: Clinical signs of toxicity (e.g., changes in posture, activity, breathing), body weight, food and water consumption.
-
Weekly: Detailed clinical examination.
-
-
Terminal Procedures (Day 29):
-
Collect blood for hematology and clinical chemistry analysis.
-
Perform a full necropsy.
-
Collect major organs and tissues for histopathological examination.
-
Protocol 2: Assessment of this compound-Induced Diarrhea
This protocol is adapted from a model used to study lapatinib-induced diarrhea.
-
Animal Model: Wistar rats.
-
Treatment: Daily oral gavage of this compound or vehicle for 28 days.
-
Diarrhea Assessment:
-
Monitor fecal consistency daily and score using a standardized scale (e.g., 0 = normal, 1 = soft, 2 = watery).
-
Record the incidence and duration of diarrhea for each animal.
-
-
Supportive Care: Provide supportive care as needed to prevent dehydration.
-
Tissue Collection: At the end of the study, collect sections of the small and large intestines for histological analysis to assess for mucosal injury, inflammation, and changes in crypt-villus architecture.
Visualizations
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
Caption: this compound inhibits EGFR autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow for Preclinical Toxicity Assessment
Caption: A typical workflow for a 28-day preclinical toxicity study in rodents.
References
Technical Support Center: Enhancing JCN037 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with JCN037 in resistant cell lines. The following information is based on established mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs) and provides actionable strategies to improve the efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line has developed resistance to this compound. What are the likely mechanisms?
A1: While specific resistance mechanisms to this compound, a non-covalent EGFR inhibitor, are still under investigation, resistance to EGFR TKIs typically arises from two main phenomena:
-
On-target alterations: Although less common with non-covalent inhibitors compared to covalent ones, mutations in the EGFR kinase domain can potentially alter drug binding.
-
Bypass signaling pathway activation: This is a common mechanism where cancer cells activate alternative signaling pathways to circumvent the EGFR blockade imposed by this compound.[1][2] This allows for the continued activation of downstream pro-survival pathways like PI3K/AKT and MAPK/ERK. Key bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as MET, HER2 (ERBB2), AXL, and IGF-1R.[1][3][4][5][6]
Q2: How can I confirm if bypass signaling is the cause of resistance in my cell line?
A2: You can investigate the activation of key bypass pathway proteins using Western blotting. Look for increased phosphorylation of RTKs like MET, HER2, and AXL, as well as sustained or increased phosphorylation of downstream effectors like AKT and ERK, even in the presence of this compound. A detailed protocol for Western blotting is provided in the "Experimental Protocols" section.
Q3: What are the general strategies to overcome this compound resistance?
A3: The primary strategy to overcome resistance is through combination therapy.[4][6] By targeting the identified bypass pathway simultaneously with EGFR, you can create a more comprehensive blockade of cancer cell signaling. Combining this compound with an inhibitor of the activated bypass pathway (e.g., a MET inhibitor, HER2 inhibitor) is a rational approach.[3][4][6][7]
Q4: How do I determine if the combination of this compound and another inhibitor is synergistic?
A4: To assess the synergistic effect of a drug combination, you can perform a cell viability assay (e.g., MTT assay) with a matrix of concentrations for both drugs. The results can be analyzed using software that calculates a Combination Index (CI) or by assessing the shift in IC50 values. A CI value less than 1 indicates synergy. Detailed protocols for cell viability assays and principles of synergy analysis are provided below.
Troubleshooting Guides
Problem 1: Decreased this compound Efficacy in Long-Term Culture
| Possible Cause | Suggested Solution |
| Development of a resistant cell population. | 1. Generate a this compound-resistant cell line for further study using the protocol provided below. 2. Characterize the resistant phenotype by comparing the IC50 of this compound in the parental and resistant lines. |
| Activation of bypass signaling pathways. | 1. Perform a phospho-RTK array or Western blot to screen for the activation of common bypass pathways (e.g., p-MET, p-HER2, p-AXL). 2. Analyze downstream signaling by checking the phosphorylation status of AKT and ERK. |
Problem 2: How to Select a Combination Therapy Partner for this compound
| Scenario | Recommended Action |
| Increased p-MET levels detected in resistant cells. | Combine this compound with a c-MET inhibitor (e.g., Crizotinib, Capmatinib).[3][4][6] |
| Increased p-HER2 levels detected in resistant cells. | Combine this compound with a HER2 inhibitor (e.g., Lapatinib, Afatinib). |
| Sustained p-AKT and/or p-ERK signaling despite this compound treatment. | Consider combining this compound with a PI3K/AKT inhibitor or a MEK/ERK inhibitor. |
Data Presentation: Quantitative Analysis of this compound Efficacy
Effective data presentation is crucial for interpreting experimental outcomes. Below are template tables to structure your quantitative data when assessing this compound efficacy alone and in combination.
Table 1: this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| Parental Glioblastoma Line (e.g., GBM39) | e.g., 1116 | 1x |
| This compound-Resistant GBM39 (GBM39-JCN-R) | Hypothetical Value: >10,000 | >9x |
| Parental NSCLC Line (e.g., PC-9) | Hypothetical Value: 50 | 1x |
| This compound-Resistant PC-9 (PC-9-JCN-R) | Hypothetical Value: 2500 | 50x |
Table 2: Efficacy of this compound in Combination with a MET Inhibitor in a this compound-Resistant Cell Line (Hypothetical Data)
| Treatment | This compound IC50 (nM) | MET Inhibitor IC50 (nM) | Combination Index (CI) at 50% Effect |
| GBM39-JCN-R Cells | |||
| This compound alone | >10,000 | - | - |
| MET Inhibitor alone | - | 150 | - |
| This compound + MET Inhibitor (10 nM) | 850 | - | 0.4 |
Note: The data in the tables above are for illustrative purposes. Researchers should generate their own data.
Experimental Protocols
Protocol for Generating this compound-Resistant Cell Lines
This protocol describes a stepwise method for developing acquired resistance to this compound in a cancer cell line.[8][9][10][11][12]
-
Determine the initial IC50: First, determine the 50% inhibitory concentration (IC50) of this compound in your parental cell line using an MTT or similar cell viability assay.
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to this compound at a concentration of IC10 to IC20 (the concentration that inhibits 10-20% of cell growth).
-
Stepwise Dose Escalation: Once the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, allow the cells to stabilize and resume normal proliferation. This can take several weeks to months. Cryopreserve cells at each stage.
-
Confirmation of Resistance: Once cells are proliferating in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistant phenotype by performing a dose-response curve and calculating the new IC50 value.
MTT Cell Viability Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][13]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, the combination drug, or the combination of both for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the drug concentration and use non-linear regression to determine the IC50 values.
Western Blot Protocol for p-AKT and p-ERK Analysis
This protocol outlines the steps to analyze the phosphorylation status of key downstream signaling proteins.[14][15][16]
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, p-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathways and Experimental Logic
Caption: EGFR signaling, this compound inhibition, and potential bypass pathways.
References
- 1. ascopubs.org [ascopubs.org]
- 2. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detailed characterization of combination treatment with MET inhibitor plus EGFR inhibitor in EGFR-mutant and MET-amplified non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MET inhibitors in combination with other therapies in non-small cell lung cancer - Padda - Translational Lung Cancer Research [tlcr.amegroups.org]
- 5. Combination drug screen targeting glioblastoma core vulnerabilities reveals pharmacological synergisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy With MET Tyrosine Kinase Inhibitor and EGFR Tyrosine Kinase Inhibitor in Patients With MET-Overexpressed EGFR-Mutant Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EGFRvIII and c-Met pathway inhibitors synergize against PTEN-null/EGFRvIII+ glioblastoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Establishing Dual Resistance to EGFR-TKI and MET-TKI in Lung Adenocarcinoma Cells In Vitro with a 2-step Dose-escalation Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Screening of predicted synergistic multi-target therapies in glioblastoma identifies new treatment strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
JCN037 Technical Support Center: Interpreting Unexpected Signaling Changes
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using JCN037. The focus is on interpreting unexpected changes in cellular signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on EGFR signaling?
A1: this compound is a potent, non-covalent, and brain-penetrant inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] Its primary mechanism of action is to block the autophosphorylation of EGFR, which in turn inhibits downstream signaling pathways. The expected outcome of this compound treatment is the downregulation of phosphorylated EGFR (pEGFR) and key downstream signaling nodes, including phosphorylated Akt (p-Akt), phosphorylated ERK (p-ERK), and phosphorylated S6 ribosomal protein (p-S6).[1]
Q2: What are the known downstream signaling pathways of EGFR that this compound is expected to inhibit?
A2: The EGFR signaling network is complex, but three major downstream pathways are recognized to be inhibited by effective EGFR antagonists:
-
PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is a key regulator of cell growth, differentiation, and survival.
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.
This compound is expected to attenuate signaling through these pathways.
Troubleshooting Unexpected Signaling Changes
Q3: We treated our cells with this compound and observed the expected decrease in pEGFR and p-Akt, but we saw a surprising increase in p-ERK. Is this a known phenomenon?
A3: Yes, this paradoxical activation of the MAPK/ERK pathway, while not specifically documented for this compound, is a known phenomenon observed with some receptor tyrosine kinase inhibitors, including those targeting EGFR. Instead of the expected decrease in phosphorylated ERK (p-ERK), an increase is observed. This can be due to several factors, including feedback loops within the signaling network or the activation of alternative signaling pathways that converge on ERK.
Q4: What are the potential mechanisms behind paradoxical ERK activation with an EGFR inhibitor?
A4: While the exact mechanism can be cell-type specific, a common hypothesis involves the inhibition of a negative feedback loop. In some cellular contexts, EGFR signaling can activate phosphatases that dephosphorylate and inactivate components of the MAPK pathway. By inhibiting EGFR, this compound might inadvertently block this negative feedback, leading to a net increase in ERK phosphorylation. Another possibility is the activation of other receptor tyrosine kinases that can also signal through the MAPK pathway, compensating for the loss of EGFR signaling.
Quantitative Data Summary
The following table summarizes the expected versus a potential unexpected signaling outcome following this compound treatment, as might be quantified by Western blot analysis.
| Target Protein | Expected Outcome (Relative Densitometry) | Unexpected Outcome (Relative Densitometry) |
| pEGFR (Tyr1068) | ↓↓↓ (Significant Decrease) | ↓↓↓ (Significant Decrease) |
| Total EGFR | ↔ (No significant change) | ↔ (No significant change) |
| p-Akt (Ser473) | ↓↓ (Noticeable Decrease) | ↓↓ (Noticeable Decrease) |
| Total Akt | ↔ (No significant change) | ↔ (No significant change) |
| p-ERK1/2 (Thr202/Tyr204) | ↓ (Decrease) | ↑↑ (Paradoxical Increase) |
| Total ERK1/2 | ↔ (No significant change) | ↔ (No significant change) |
| p-S6 (Ser235/236) | ↓↓ (Noticeable Decrease) | ↓↓ (Noticeable Decrease) |
| Total S6 | ↔ (No significant change) | ↔ (No significant change) |
Visualizing Signaling Pathways and Workflows
Expected this compound Signaling Pathway
Caption: Expected this compound signaling pathway showing inhibition of EGFR and downstream pathways.
Hypothetical Unexpected Signaling: Paradoxical ERK Activation
Caption: Hypothetical paradoxical ERK activation with this compound, potentially via another RTK.
Troubleshooting Workflow for Unexpected Signaling
Caption: A logical workflow for troubleshooting unexpected signaling results with this compound.
Detailed Experimental Protocol
Western Blot Analysis of EGFR Pathway Phosphorylation Status
This protocol is a general guideline for assessing the effect of this compound on the phosphorylation of EGFR and downstream targets. Optimization may be required for specific cell lines and experimental conditions.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. The following day, treat cells with the desired concentrations of this compound (e.g., 0-1000 nM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 2, 6, 24 hours).
2. Cell Lysis: a. After treatment, wash cells once with ice-cold phosphate-buffered saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each plate. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. Sample Preparation: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to a final concentration of 1x. c. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. b. Run the gel according to the manufacturer's recommendations. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against the target proteins (e.g., pEGFR, EGFR, p-Akt, Akt, p-ERK, ERK, p-S6, S6, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the phosphoprotein bands to the corresponding total protein bands and then to the loading control.
References
Validation & Comparative
JCN037 vs. Erlotinib: A Comparative Guide on Efficacy in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of JCN037 and erlotinib, two tyrosine kinase inhibitors (TKIs) targeting the epidermal growth factor receptor (EGFR), in the context of glioblastoma (GBM). The data presented herein is derived from preclinical studies aimed at evaluating their potential as therapeutic agents for this aggressive primary brain tumor.
Executive Summary
The epidermal growth factor receptor is frequently amplified or mutated in glioblastoma, making it a rational therapeutic target. However, the clinical efficacy of first-generation EGFR inhibitors like erlotinib has been disappointing, largely due to the formidable blood-brain barrier (BBB) which restricts drug accumulation in the brain. This compound is a novel, potent EGFR TKI specifically engineered for enhanced brain penetration. Preclinical data demonstrates that this compound exhibits superior efficacy compared to erlotinib in glioblastoma models, a finding attributed to its improved ability to cross the BBB and its potent inhibitory activity against EGFR-driven tumors.
Comparative Efficacy Data
The following tables summarize key quantitative data from a head-to-head comparison of this compound and erlotinib in various glioblastoma models.
Table 1: In Vitro Potency Against Patient-Derived Glioblastoma Cells
| Compound | Glioblastoma Patient-Derived Cell Culture | EGFR Status | GI50 (nM) |
| This compound | HK301 | EGFRvIII mutant | 329[1] |
| GBM39 | EGFRvIII mutant | 1116[1] | |
| Erlotinib | Not specified in direct comparative studies | EGFR amplified/mutant |
GI50 (50% growth inhibition) represents the concentration of the drug required to inhibit the growth of cancer cells by 50%.
Table 2: Brain Penetration in Preclinical Models
| Compound | Brain-to-Plasma Ratio |
| This compound | 2:1[2][3] |
| Erlotinib | Significantly lower; often reported to be poor |
Table 3: In Vivo Efficacy in an Orthotopic Glioblastoma Xenograft Model
| Treatment Group | Median Survival (days) | Percent Increase in Median Survival (vs. Vehicle) |
| Vehicle | 37.5 | - |
| This compound | 55 | 47%[1] |
| Erlotinib | Not specified in direct comparative studies |
Experimental Protocols
In Vitro Cell Proliferation Assay
-
Cell Lines: Patient-derived glioblastoma cell cultures, such as HK301 and GBM39, which harbor EGFRvIII mutations, were utilized.
-
Methodology: Cells were cultured in appropriate media and seeded into multi-well plates. They were then treated with varying concentrations of this compound. After a 72-hour incubation period, cell viability was assessed using a luminescent cell viability assay to determine the GI50 values.
Pharmacokinetic Analysis (Brain-to-Plasma Ratio)
-
Animal Models: Non-tumor-bearing mice were used to assess the brain penetration of the compounds.
-
Methodology: this compound was administered orally to the mice. At specific time points, blood and brain tissue were collected. The concentration of this compound in both plasma and brain homogenates was quantified using liquid chromatography-mass spectrometry (LC-MS). The brain-to-plasma ratio was then calculated to determine the extent of brain penetration.
Orthotopic Glioblastoma Xenograft Efficacy Study
-
Animal Models: Immunocompromised mice were used for the intracranial tumor model.
-
Methodology: Patient-derived GBM39 cells, which express the EGFRvIII mutation, were stereotactically implanted into the brains of the mice. Tumor growth was monitored, and upon confirmation of tumor establishment, mice were randomized to receive daily oral treatment with either a vehicle control or this compound. The primary outcome measured was overall survival.
Visualizing the Science: Diagrams and Workflows
EGFR Signaling Pathway in Glioblastoma
Caption: EGFR signaling pathway and the inhibitory action of this compound and erlotinib.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for the orthotopic glioblastoma xenograft efficacy study.
Conclusion
The available preclinical evidence strongly indicates that this compound holds significant advantages over erlotinib as a potential therapeutic agent for glioblastoma.[2][3] Its superior brain penetration allows it to achieve therapeutic concentrations within the brain, directly addressing a key limitation of erlotinib and other first-generation EGFR TKIs.[2][3] The potent in vitro activity of this compound against patient-derived GBM cells, coupled with the substantial survival benefit observed in an orthotopic xenograft model, underscores its promise.[1] These findings highlight the critical importance of designing brain-penetrant inhibitors for central nervous system malignancies and support the continued clinical development of this compound for patients with glioblastoma.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JCN037 and Lapatinib in Brain Cancer: A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of JCN037 and lapatinib, two tyrosine kinase inhibitors with applications in brain cancer therapy. This analysis is based on preclinical and clinical data, focusing on their mechanisms of action, efficacy, and ability to penetrate the blood-brain barrier.
Executive Summary
Glioblastoma and brain metastases represent significant challenges in oncology, largely due to the protective blood-brain barrier (BBB) that limits the efficacy of many systemic therapies. This guide examines this compound, a novel, brain-penetrant epidermal growth factor receptor (EGFR) inhibitor, and lapatinib, a dual inhibitor of EGFR and human epidermal growth factor receptor 2 (HER2), which has been investigated for treating brain metastases.
This compound demonstrates superior brain penetration and potent activity against EGFR-driven glioblastoma models compared to conventional EGFR tyrosine kinase inhibitors (TKIs) like lapatinib.[1][2][3] While lapatinib has shown modest activity in brain metastases from HER2-positive breast cancer, its efficacy is hampered by limited BBB permeability.[4][5] This guide presents a detailed comparison of their pharmacological profiles, supported by experimental data, to inform future research and clinical development in neuro-oncology.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and lapatinib, highlighting their differences in potency, cellular activity, and pharmacokinetic properties relevant to brain cancer treatment.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | Lapatinib | Source(s) |
| Target(s) | EGFR, p-wtEGFR, pEGFRvIII | EGFR, HER2 | [6][7][8] |
| IC50 (EGFR) | 2.49 nM | Not specified in provided results | [7][9] |
| IC50 (p-wtEGFR) | 3.95 nM | Not specified in provided results | [7][10] |
| IC50 (pEGFRvIII) | 4.48 nM | Not specified in provided results | [7][10] |
| GI50 (HK301 cells) | 329 nM | More potent than Lapatinib | [6][9][11] |
| GI50 (GBM39 cells) | 1116 nM | More potent than Lapatinib | [6][9][11] |
Table 2: Pharmacokinetics and In Vivo Efficacy
| Parameter | This compound | Lapatinib | Source(s) |
| Brain-to-Plasma Ratio | >2:1 | <10% of plasma levels in intact BBB | [1][5][9] |
| Oral Bioavailability | Low (due to rapid first-pass metabolism) | Incomplete and variable | [6][8][10] |
| Clinical Response in Brain (Monotherapy) | 47% increase in median survival (preclinical GBM model) | 2.6% - 6% objective response rate (HER2+ breast cancer brain metastases) | [4][6][12] |
| Clinical Response in Brain (Combination Therapy) | Not specified | 20% objective response rate (with capecitabine) | [12] |
Mechanism of Action and Signaling Pathways
Both this compound and lapatinib are tyrosine kinase inhibitors, but they target different receptors and have distinct downstream effects.
This compound is a potent, non-covalent inhibitor of EGFR, including the wild-type receptor (wtEGFR) and the tumor-specific mutant EGFRvIII, which is commonly expressed in glioblastoma.[1][6] By inhibiting EGFR, this compound effectively downregulates key downstream signaling pathways crucial for tumor growth and survival, including the PI3K/Akt/S6 and MAPK/ERK pathways.[6][11][13]
Lapatinib functions as a dual inhibitor of both EGFR and HER2.[8] It binds to the intracellular ATP-binding site of these receptors, preventing their autophosphorylation and subsequent activation of downstream signaling cascades such as the PI3K-Akt and MAPK pathways.[8][14] Its activity against HER2 makes it particularly relevant for HER2-positive cancers that have metastasized to the brain.
Below are diagrams illustrating the signaling pathways affected by each compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the comparison of this compound and lapatinib.
In Vitro Kinase Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against target kinases.
Protocol:
-
Recombinant human EGFR, p-wtEGFR, and pEGFRvIII kinases are used.
-
The kinase reaction is initiated by adding ATP to a mixture of the kinase, a substrate peptide, and varying concentrations of the inhibitor (this compound or lapatinib).
-
The reaction is allowed to proceed at room temperature for a specified time (e.g., 60 minutes).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay.
-
IC50 values are calculated by fitting the dose-response curves to a sigmoidal model.
Cell Viability and Growth Inhibition Assays
Objective: To measure the half-maximal growth inhibition (GI50) in cancer cell lines.
Protocol:
-
Glioblastoma cell lines (e.g., HK301, GBM39) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound or lapatinib for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo®.
-
GI50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a non-linear regression model.
Western Blot Analysis
Objective: To assess the effect of the inhibitors on downstream signaling proteins.
Protocol:
-
Cancer cells (e.g., GBM39, GS025) are treated with the inhibitors at various concentrations for a defined period.
-
Cells are lysed, and protein concentrations are determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of EGFR, Akt, ERK, and S6.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Efficacy Studies in Orthotopic Xenograft Models
Objective: To evaluate the anti-tumor activity of the compounds in a brain tumor model that mimics human disease.
Protocol:
-
Human glioblastoma cells (e.g., GBM39) are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor growth is monitored by bioluminescence imaging or magnetic resonance imaging (MRI).
-
Once tumors are established, mice are randomized into treatment groups (vehicle control, this compound, or lapatinib).
-
Drugs are administered via the appropriate route (e.g., oral gavage) at a specified dose and schedule.
-
The primary endpoint is typically overall survival, with tumor burden and body weight monitored throughout the study.
Below is a workflow diagram for a typical in vivo efficacy study.
Conclusion
The comparative analysis of this compound and lapatinib reveals two distinct therapeutic agents for brain cancer with different strengths and target patient populations. This compound, with its superior brain penetrance and potent inhibition of EGFR and EGFRvIII, shows significant promise for the treatment of glioblastoma, a primary brain tumor where these targets are frequently altered.[1][3][6] In contrast, lapatinib's role is more established in the context of brain metastases from HER2-positive breast cancer, although its efficacy is constrained by its limited ability to cross the blood-brain barrier.[4][5]
For researchers in neuro-oncology, the development of brain-penetrant inhibitors like this compound represents a critical advancement. Future studies should focus on optimizing the pharmacokinetic properties of such compounds and exploring their efficacy in combination with other treatment modalities. For lapatinib, ongoing research aims to enhance its delivery to the central nervous system and to better define its role in combination with other systemic agents and radiotherapy for the management of brain metastases.[12][15] This guide provides a foundational understanding of these two agents to aid in the design of future investigations and the development of more effective treatments for patients with brain cancer.
References
- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification, Development, and Evaluation of Brain-Penetrant Small-Molecule Inhibitors of Epidermal Growth Factor Receptor in Glioblastoma [escholarship.org]
- 4. Phase II Trial of Lapatinib for Brain Metastases in Patients With Human Epidermal Growth Factor Receptor 2–Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. This compound (JGK037) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Multicenter Phase II Study of Lapatinib in Patients with Brain Metastases from HER2-Positive Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
- 14. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Lapatinib Plus Local Radiation Therapy for Brain Metastases From HER-2 Positive Breast Cancer Patients and Role of Trastuzumab: A Systematic Review and Meta-Analysis [frontiersin.org]
JCN037: A Head-to-Head Comparison with Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of JCN037, a novel brain-penetrant Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), with established EGFR TKIs across different generations. The information is intended to assist researchers and drug development professionals in evaluating its potential and positioning in the landscape of EGFR-targeted therapies.
Introduction to this compound
This compound is a potent, non-covalent, reversible inhibitor of EGFR developed with a primary focus on treating glioblastoma, a challenging brain cancer.[1] Its unique chemical structure, derived from an anilinoquinazoline scaffold, is engineered for enhanced blood-brain barrier (BBB) penetration, a significant hurdle for many existing EGFR TKIs. Structural modifications, including the ring fusion of the 6,7-dialkoxy groups and the addition of an ortho-fluorine and meta-bromine on the aniline ring, contribute to its improved potency and ability to cross the BBB.
In Vitro Potency and Cellular Activity
This compound has demonstrated potent inhibition of EGFR and its phosphorylated forms. While direct comparative data against a full panel of EGFR TKIs in a uniform set of non-small cell lung cancer (NSCLC) cell lines is not publicly available, existing data in glioblastoma models indicate superior potency over first-generation TKIs.
Table 1: In Vitro IC50 and GI50 Values for this compound
| Target/Cell Line | This compound IC50/GI50 (nM) | Comparator IC50 (nM) |
| Biochemical Assays | ||
| EGFR | 2.49[1] | Erlotinib: ~2-5 |
| p-wtEGFR | 3.95[1] | Lapatinib: Not specified |
| pEGFRvIII | 4.48[1] | |
| Cell-Based Assays (Glioblastoma) | ||
| HK301 cells (GI50) | 329[1] | Erlotinib: >10,000 |
| GBM39 cells (GI50) | 1116[1] | Lapatinib: >10,000 |
Comparative Pharmacokinetics
A critical differentiator for EGFR TKIs is their pharmacokinetic profile, which dictates drug exposure and, ultimately, efficacy and toxicity. This compound is designed for high brain penetrance, achieving a brain-to-plasma ratio of 2:1. However, it is limited by a poor in vivo half-life and rapid metabolism. The following table summarizes key pharmacokinetic parameters of this compound and other EGFR TKIs.
Table 2: Comparative Pharmacokinetic Parameters of EGFR TKIs
| Drug | Generation | Tmax (hours) | Cmax (ng/mL) | Half-life (t½) (hours) | AUC (ng·h/mL) |
| This compound | - | Not specified | Not specified | Poor in vivo half-life | Not specified |
| Gefitinib | 1st | 3-7 | 196-281 | 41 | 4,264-5,860 |
| Erlotinib | 1st | 4 | 1,770 | 36.2 | 43,500 |
| Lapatinib | 1st/2nd | 4 | 2,430 | 24 | 36,200 |
| Afatinib | 2nd | 2-5 | 29-44 | 37 | 563-789 |
| Dacomitinib | 2nd | 2-24 | 86.8 | 57.7-78.5 | 3,380 |
| Osimertinib | 3rd | 6 | 215-333 | 48-59.7 | 5,280-7,940 |
In Vivo Efficacy
Preclinical in vivo studies have shown this compound to have superior efficacy in an orthotopic glioblastoma xenograft model compared to erlotinib and lapatinib. In this model, this compound demonstrated a significant survival benefit.[1]
Table 3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
| Treatment Group | Dosage | Median Survival |
| Vehicle Control | - | 37.5 days[1] |
| This compound | 300 mg/kg, BID | 55 days[1] |
| Erlotinib | Not specified | Not specified |
| Lapatinib | Not specified | Not specified |
Experimental Protocols
EGFR Kinase Assay (Illustrative Protocol)
This protocol outlines a general procedure for determining the in vitro potency of an EGFR TKI.
-
Reagent Preparation : Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). Prepare solutions of recombinant human EGFR kinase, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP.
-
Compound Dilution : Serially dilute the test inhibitor (e.g., this compound) in DMSO, followed by dilution in the reaction buffer.
-
Kinase Reaction : In a microplate, combine the EGFR kinase, the peptide substrate, and the test inhibitor at various concentrations. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection : Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production, or by using a phosphospecific antibody in an ELISA format.
-
Data Analysis : Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay Protocol)
This protocol describes a common method for assessing the effect of a TKI on cancer cell proliferation and viability.
-
Cell Seeding : Plate cancer cells (e.g., glioblastoma or NSCLC cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of the EGFR TKI (e.g., this compound) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each treatment concentration relative to untreated control cells. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the resulting dose-response curve.
In Vivo Orthotopic Glioblastoma Xenograft Model
This protocol provides a general framework for evaluating the in vivo efficacy of an EGFR TKI against glioblastoma.
-
Cell Implantation : Stereotactically implant human glioblastoma cells (e.g., GBM39) into the brains of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring : Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
-
Drug Administration : Once tumors are established, randomize the mice into treatment groups. Administer the test compound (e.g., this compound at 300 mg/kg, BID), comparator drugs (e.g., erlotinib, lapatinib), and a vehicle control via an appropriate route (e.g., oral gavage).
-
Efficacy Assessment : Monitor tumor progression and the health of the mice throughout the study. The primary endpoint is typically overall survival. Tumor volume changes can also be assessed as a secondary endpoint.
-
Data Analysis : Compare the survival curves of the different treatment groups using Kaplan-Meier analysis and log-rank tests to determine statistical significance.
Visualizing Key Pathways and Workflows
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
Conclusion
This compound is a promising, potent, brain-penetrant EGFR inhibitor with demonstrated preclinical efficacy in glioblastoma models, where it outperforms older-generation TKIs like erlotinib and lapatinib. Its key advantage lies in its ability to cross the blood-brain barrier, addressing a major challenge in the treatment of brain malignancies. However, its poor in vivo half-life presents a potential hurdle for clinical development.
For a more complete evaluation of this compound's potential, particularly in the broader context of EGFR-mutated cancers, further studies are needed. Specifically, head-to-head comparisons against second- and third-generation EGFR TKIs in NSCLC models would provide crucial data on its relative potency and efficacy in this major indication. Researchers in the field will be keenly watching for such data to emerge as this compound progresses through the development pipeline.
References
JCN037 Demonstrates Superior Blood-Brain Barrier Penetration for Glioblastoma Treatment
For Immediate Release
Los Angeles, CA – A novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), JCN037, has shown significantly enhanced penetration of the blood-brain barrier (BBB) in preclinical studies, offering a promising new therapeutic avenue for glioblastoma (GBM), the most aggressive form of brain cancer. Research indicates that this compound overcomes a critical limitation of previous EGFR inhibitors, which have largely failed in clinical trials for GBM due to their inability to reach therapeutic concentrations within the brain.[1]
The development of this compound and its successor, ERAS-801, represents a significant advancement in the quest for effective treatments for EGFR-driven brain tumors. This comparison guide provides an objective analysis of this compound's BBB penetration capabilities against other relevant EGFR TKIs, supported by available experimental data.
Superior Brain Accumulation of this compound
Quantitative analysis from preclinical studies highlights the superior ability of this compound and its derivatives to cross the blood-brain barrier compared to first and third-generation EGFR TKIs. The data consistently demonstrates higher brain-to-plasma concentration ratios for this compound and ERAS-801, indicating more effective delivery to the site of the tumor.
| Compound | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Species | Comments |
| This compound | 2:1[2] | Not Reported | Mouse | Orally administered. |
| ERAS-801 | >3:1, 3.7[3][4][5] | 1.2[3][4][5] | Mouse | Successor to this compound with improved properties. |
| Osimertinib | 2.6[6][7] | 0.21 - 0.30[6][7][8] | Rat, Mouse | Third-generation EGFR TKI. |
| Erlotinib | ~0.044 (4.4%)[9] | Low | Mouse, Human | First-generation EGFR TKI. Penetration is limited by P-gp and BCRP efflux pumps.[10] |
| Lapatinib | Low and variable | Not Reported | Mouse | Uptake in brain metastases is heterogeneous and only a fraction of that in peripheral tumors.[11][12][13][14] |
Experimental Protocols
The assessment of blood-brain barrier penetration for these compounds typically involves in vivo pharmacokinetic studies in rodent models, often utilizing orthotopic glioblastoma xenografts to mimic the human disease state.
Orthotopic Glioblastoma Xenograft Model Establishment
A standard procedure for establishing an orthotopic xenograft model of glioblastoma in mice is as follows:
-
Cell Culture: Human glioblastoma cell lines (e.g., patient-derived xenograft lines) are cultured in appropriate media to ensure viability and proliferation.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used to prevent rejection of the human tumor cells.
-
Stereotactic Intracranial Injection:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A small burr hole is drilled in the skull at precise coordinates corresponding to a specific brain region (e.g., the striatum).
-
A suspension of glioblastoma cells is slowly injected into the brain parenchyma using a microsyringe.
-
The burr hole is sealed, and the scalp is sutured.
-
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively, for example, through bioluminescence imaging if the cancer cells are engineered to express luciferase, or by observing the onset of neurological symptoms.
Pharmacokinetic Study for BBB Penetration Assessment
Once tumors are established, a pharmacokinetic study is conducted:
-
Drug Administration: The EGFR TKIs (this compound and comparators) are administered to the tumor-bearing mice, typically via oral gavage, at a specified dose.
-
Sample Collection: At predetermined time points after drug administration, blood and brain tissue samples are collected.
-
Sample Processing:
-
Blood is processed to separate plasma.
-
Brain tissue is homogenized.
-
-
Quantification by LC-MS/MS: The concentrations of the respective drugs in the plasma and brain homogenates are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[15][16][17][18][19]
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated by dividing the drug concentration in the brain by the drug concentration in the plasma at each time point. The unbound brain-to-plasma ratio (Kp,uu) may also be determined by correcting for plasma and brain tissue protein binding.[20][21][22][23]
Visualizing the Scientific Framework
To better understand the biological context and experimental approach, the following diagrams illustrate the EGFR signaling pathway in glioblastoma and the general workflow for assessing BBB penetration.
Caption: EGFR signaling pathway in glioblastoma and the inhibitory action of this compound.
Caption: Experimental workflow for assessing blood-brain barrier penetration.
References
- 1. Epidermal growth factor receptor (EGFR) and EGFRvIII in glioblastoma (GBM): signaling pathways and targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Osimertinib successfully combats EGFR-negative glioblastoma cells by inhibiting the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. onclive.com [onclive.com]
- 5. onclive.com [onclive.com]
- 6. Preclinical Comparison of the Blood-brain barrier Permeability of Osimertinib with Other EGFR TKIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Restricted brain penetration of the tyrosine kinase inhibitor erlotinib due to the drug transporters P-gp and BCRP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Lapatinib Distribution in HER2 Overexpressing Experimental Brain Metastases of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lapatinib distribution in HER2 overexpressing experimental brain metastases of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. research-portal.uu.nl [research-portal.uu.nl]
- 16. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A liquid chromatography with tandem mass spectrometry method for quantitating total and unbound ceritinib in patient plasma and brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolic detection of malignant brain gliomas through plasma lipidomic analysis and support vector machine-based machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of sunitinib in mouse plasma, brain tumor and normal brain using liquid chromatography-electrospray ionization-tandem mass spectrometry and pharmacokinetic application - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Physiologically Based Pharmacokinetic Modeling of Central Nervous System Pharmacokinetics of CDK4/6 Inhibitors to Guide Selection of Drug and Dosing Regimen for Brain Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
JCN037 vs. ERAS-801: A Preclinical Comparative Guide for Brain-Penetrant EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for glioblastoma (GBM), a notoriously difficult-to-treat primary brain cancer, is evolving with the development of novel brain-penetrant epidermal growth factor receptor (EGFR) inhibitors. This guide provides a detailed preclinical comparison of two such inhibitors, JCN037 and ERAS-801, based on publicly available data. Both molecules are designed to overcome the challenge of the blood-brain barrier and target the oncogenic EGFR alterations that drive a significant subset of GBMs.
At a Glance: Key Preclinical Characteristics
| Feature | This compound | ERAS-801 |
| Mechanism of Action | Non-covalent EGFR Tyrosine Kinase Inhibitor | Reversible EGFR Tyrosine Kinase Inhibitor |
| Brain Penetrance (Brain-to-Plasma Ratio) | 2:1[1] | 3.7:1[2][3] |
| Unbound Brain-to-Plasma Partition Coefficient (Kp,uu) | Not explicitly reported | 1.2[3][4] |
| Primary Indication | Glioblastoma (preclinical) | Glioblastoma (preclinical and Phase 1 clinical trials)[2] |
In Vitro Efficacy
This compound has demonstrated potent inhibitory activity against EGFR in enzymatic and cell-based assays. ERAS-801 is described as having broad activity against various oncogenic EGFR alterations, including both mutant and wildtype forms.
| Assay Type | This compound | ERAS-801 |
| EGFR Kinase Inhibition (IC50) | 2.49 nM (EGFR), 3.95 nM (p-wtEGFR), 4.48 nM (pEGFRvIII)[5][6] | Data not publicly available in a comparable format |
| Cellular Growth Inhibition (GI50) | 329 nM (HK301 cells), 1116 nM (GBM39 cells)[5] | Data not publicly available in a comparable format |
In Vivo Efficacy
Both this compound and ERAS-801 have shown promising efficacy in preclinical models of glioblastoma.
| In Vivo Model | This compound | ERAS-801 |
| Model Type | EGFR-driven orthotopic glioblastoma xenograft model[1] | Over 30 patient-derived glioblastoma (GBM) models with EGFR alterations[2] |
| Key Efficacy Readout | 47% increase in median survival (from 37.5 days to 55 days)[5] | Survival benefit in over 90% of EGFR mutant and/or amplified models[2] |
| Dosing | 300 mg/kg, BID[6] | 25 mg/kg, QD (in a preclinical trial of glioma orthotopic PDX models)[7] |
Experimental Protocols
This compound: In Vitro Kinase and Cellular Assays
EGFR Kinase Assay: The inhibitory activity of this compound against the EGFR kinase domain was assessed using a commercial kinase enzyme system. The assay involved incubating the recombinant EGFR kinase domain with ATP, a peptide substrate, and varying concentrations of this compound. The resulting ADP production was measured to determine the IC50 value.
Cellular Growth Inhibition Assay: The potency of this compound in inhibiting cell proliferation was evaluated in glioblastoma cell lines known to harbor EGFRvIII mutations, such as HK301 and GBM39. Cells were treated with a range of this compound concentrations, and cell viability was measured after a set incubation period to determine the GI50 values.
Western Blot Analysis: To confirm the mechanism of action, GBM39 and GS025 cells were treated with this compound. The levels of phosphorylated EGFRvIII (pEGFRvIII) and downstream signaling proteins such as p-Akt, p-ERK, and p-S6 were assessed by Western blot.[6]
ERAS-801: Preclinical Evaluation in Patient-Derived Models
Patient-Derived Xenograft (PDX) Models: The efficacy of ERAS-801 was evaluated in a large panel of over 30 patient-derived glioblastoma models. These models are established by implanting tumor tissue from GBM patients into immunodeficient mice, thereby preserving the molecular and cellular heterogeneity of the original tumor.[2]
In Vivo Efficacy Studies: Tumor-bearing animals were treated with ERAS-801, and the primary endpoint was survival. The broad activity of ERAS-801 was demonstrated by the significant survival benefit observed in a high percentage of models with various EGFR alterations.[2]
Pharmacodynamic Marker Assessment: Fluorodeoxyglucose-positron emission tomography (FDG-PET) was utilized as a non-invasive pharmacodynamic marker to evaluate the inhibition of tumor metabolism following treatment with ERAS-801.[2]
Signaling Pathway and Experimental Workflow Diagrams
Caption: EGFR signaling pathway and points of inhibition by this compound and ERAS-801.
Caption: Generalized workflow for in vitro evaluation of this compound.
Caption: Generalized workflow for in vivo evaluation in patient-derived xenograft models.
Summary and Future Directions
Both this compound and ERAS-801 represent significant advancements in the development of brain-penetrant EGFR inhibitors for glioblastoma. Preclinical data suggests that both compounds effectively inhibit EGFR signaling and demonstrate anti-tumor activity in relevant in vivo models.
ERAS-801 appears to exhibit superior brain penetration compared to this compound based on the reported brain-to-plasma ratios. Furthermore, the extensive evaluation of ERAS-801 in a large number of patient-derived models provides strong evidence for its broad efficacy against a range of EGFR-driven GBMs. The progression of ERAS-801 into Phase 1 clinical trials (THUNDERBBOLT-1) underscores its potential as a future therapeutic option for GBM patients.
While this compound has shown promising preclinical activity, its lower reported brain penetrance and a noted low oral bioavailability due to rapid metabolism may present challenges for clinical development.[5]
For drug development professionals, the preclinical data for ERAS-801, particularly its enhanced CNS penetration and broad activity in patient-derived models, positions it as a compelling candidate for further investigation. The use of FDG-PET as a pharmacodynamic biomarker in the ERAS-801 studies also provides a valuable tool for early clinical assessment of target engagement and therapeutic response. Continued monitoring of the clinical development of ERAS-801 will be crucial in determining its ultimate clinical utility in treating this devastating disease.
References
- 1. ERAS-801 / Erasca, Katmai Pharma [delta.larvol.com]
- 2. This compound (JGK037) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. EGFR, the Lazarus target for precision oncology in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. erasca.com [erasca.com]
- 6. Erasca Granted FDA Orphan Drug Designation for CNS-Penetrant EGFR Inhibitor ERAS-801 for the Treatment of Malignant Glioma – Erasca [investors.erasca.com]
- 7. cancer-research-network.com [cancer-research-network.com]
JCN037 Potency: A Comparative Benchmark Against Next-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JCN037, a novel brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), against next-generation TKIs. The data presented herein is intended to offer a clear perspective on this compound's potency and its potential positioning in the evolving landscape of targeted cancer therapies, particularly for malignancies driven by EGFR alterations such as glioblastoma (GBM).
Introduction to this compound
This compound is a potent, non-covalent EGFR tyrosine kinase inhibitor engineered for high brain penetrance, a critical feature for treating brain tumors like GBM where the blood-brain barrier (BBB) limits the efficacy of many systemic therapies.[1][2][3] EGFR is a key driver in approximately 60% of GBM tumors, which may harbor amplifications of wild-type EGFR (wtEGFR) or activating mutations like EGFRvIII.[1][3] this compound was developed to potently inhibit both of these forms.[3] This guide benchmarks its in vitro potency against that of third- and fourth-generation EGFR TKIs that have been primarily developed to overcome resistance mechanisms in non-small cell lung cancer (NSCLC).
Comparative Potency of EGFR TKIs
The potency of this compound and selected next-generation TKIs is summarized below. Data is presented as IC50 (the half-maximal inhibitory concentration in biochemical assays) and GI50 (the half-maximal growth inhibitory concentration in cell-based assays). Lower values indicate higher potency.
Table 1: Biochemical Potency (IC50) Against EGFR Variants
| Inhibitor | EGFR Target | IC50 (nM) | Generation/Type | Primary Indication |
| This compound | EGFR (unspecified) | 2.49[1][2][4] | Brain-Penetrant | Glioblastoma |
| p-wtEGFR | 3.95[1][4] | |||
| pEGFRvIII | 4.48[1][4] | |||
| Osimertinib | EGFR L858R | 12[3] | Third-Generation | NSCLC |
| EGFR L858R/T790M | 1[3] | |||
| EGFR Exon 19 del/T790M | 11.44[5] | |||
| WT EGFR | 493.8[5] | |||
| Lazertinib | EGFR Del19 | 5[6][7] | Third-Generation | NSCLC |
| EGFR L858R | 20.6[6][7] | |||
| EGFR Del19/T790M | 1.7[6][7] | |||
| EGFR L858R/T790M | 2[6][7] | |||
| WT EGFR | 76[6][7] | |||
| BI-4020 | EGFR Del19/T790M/C797S | 250[8] | Fourth-Generation | NSCLC |
| EGFR L858R/T790M/C797S | 2100[8] | |||
| LS-106 | EGFR Del19/T790M/C797S | 2.4[8] | Fourth-Generation | NSCLC |
| EGFR L858R/T790M/C797S | 3.1[8] |
Table 2: Cellular Growth Inhibition (GI50) in EGFR-Driven Cancer Cell Lines
| Inhibitor | Cell Line | EGFR Status | GI50 (nM) |
| This compound | HK301 | EGFRvIII Mutant | 329[1][4] |
| GBM39 | EGFRvIII Mutant | 1116[1][4] | |
| Lazertinib | PC9 | Del19 | 5[7] |
| H1975 | L858R/T790M | 6[7] | |
| H2073 | Wild-Type | 711[7] |
Signaling Pathway Inhibition
EGFR activation triggers multiple downstream signaling cascades crucial for cell proliferation, survival, and growth. TKIs, including this compound, function by blocking the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these pathways. This compound has been shown to significantly downregulate the phosphorylation of key signaling proteins including Akt, ERK, and S6.[1]
Experimental Protocols
The presented potency data are derived from standardized biochemical and cellular assays.
Kinase Inhibition Assay (IC50 Determination)
A common method for determining the biochemical potency (IC50) of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay.
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase's ATP-binding site by the test inhibitor. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. An inhibitor competes with the tracer, leading to a decrease in FRET.[9][10]
Methodology:
-
Reagent Preparation: A kinase buffer, the target EGFR kinase (e.g., wtEGFR, EGFRvIII), a europium (Eu)-labeled anti-tag antibody, an Alexa Fluor™ 647-labeled tracer, and the test inhibitor (this compound or comparator TKI) are prepared.
-
Assay Plate Setup: Serial dilutions of the test inhibitor are added to the wells of a 384-well plate.
-
Reaction: A mixture of the EGFR kinase and the Eu-labeled antibody is added to the wells, followed by the addition of the fluorescent tracer.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.[9]
-
Data Acquisition: The plate is read on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (Alexa Fluor™ 647) and 615 nm (Europium). The ratio of these emissions is calculated.
-
Data Analysis: The emission ratios are plotted against the inhibitor concentration, and a sigmoidal dose-response curve is fitted to determine the IC50 value.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lazertinib: on the Way to Its Throne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Lazertinib | EGFR | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
JCN037 Demonstrates Superior In Vivo Efficacy in Glioblastoma Models
A novel, brain-penetrant EGFR inhibitor, JCN037, has shown significant promise in preclinical studies, outperforming established treatments in extending survival and inhibiting tumor growth in orthotopic glioblastoma models. This guide provides a comprehensive comparison of this compound's efficacy data against other EGFR tyrosine kinase inhibitors (TKIs), detailed experimental protocols, and visualizations of its mechanism of action and experimental workflow.
Comparative In Vivo Efficacy
This compound has demonstrated superior efficacy in an EGFR-driven orthotopic glioblastoma xenograft model when compared to the conventional EGFR TKIs, erlotinib and lapatinib.[1][2] In a key study, treatment with this compound resulted in a 47% increase in median survival, from 37.5 days in the control group to 55 days.[3][4] This enhanced efficacy is attributed to its potent, non-covalent inhibition of EGFR and its ability to effectively cross the blood-brain barrier, achieving a brain-to-plasma ratio of 2:1.[1][2][5]
| Compound | Dose | Animal Model | Key Efficacy Endpoint | Outcome |
| This compound | 300 mg/kg, BID | Orthotopic GBM39 Xenograft | Median Survival | 47% increase (55 days vs. 37.5 days for vehicle)[3][4] |
| Erlotinib | 10 mg/kg | Orthotopic GBM39 Xenograft | Tumor Growth & Survival | No significant difference compared to vehicle[1] |
| Lapatinib | 80 mg/kg | Orthotopic GBM39 Xenograft | Tumor Growth & Survival | No significant difference compared to vehicle[1] |
Mechanism of Action: EGFR Signaling Inhibition
This compound is a potent inhibitor of the epidermal growth factor receptor (EGFR), including its wild-type and variant III (EGFRvIII) forms, which are commonly expressed in glioblastoma.[1][3] It effectively downregulates key downstream signaling pathways crucial for tumor growth and proliferation, including the PI3K/Akt and MAPK pathways. In vivo studies have confirmed that this compound treatment leads to a significant reduction in the phosphorylation of EGFRvIII, Akt, ERK, and S6 proteins within tumor tissue.[3][4]
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Experimental Protocols
The in vivo efficacy of this compound was evaluated using an orthotopic glioblastoma xenograft model. The following provides a detailed methodology based on published studies.
Cell Lines and Culture:
-
Patient-derived glioblastoma cell lines, such as GBM39 (expressing EGFRvIII) and GS025 (with EGFR amplification), were utilized.[1]
-
Cells were cultured in appropriate media supplemented with growth factors.
Animal Model:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull) were used.
-
GBM39 cells were stereotactically implanted into the brains of the mice to establish orthotopic tumors.[1]
Drug Administration:
-
Once tumors were established, mice were randomized into treatment and control groups.
-
This compound was administered orally at a dose of 300 mg/kg twice daily (BID).[1]
-
Erlotinib (10 mg/kg) and lapatinib (80 mg/kg) were used as comparator drugs.[1]
-
A vehicle solution was administered to the control group.
Efficacy Evaluation:
-
Tumor growth was monitored using non-invasive imaging techniques.
-
The primary endpoint was overall survival, with the study concluding when mice exhibited predefined humane endpoints.
-
For pharmacodynamic studies, tumors were harvested after a short treatment period (e.g., 3 days) to analyze protein phosphorylation levels via immunoblotting.[1]
Caption: Workflow for in vivo efficacy testing of this compound.
Potency and In Vitro Activity
This compound exhibits potent inhibitory activity against various forms of EGFR. Its IC50 values, the concentration required to inhibit 50% of the enzyme's activity, are in the low nanomolar range, indicating high potency.
| Target | IC50 |
| EGFR | 2.49 nM[3][4] |
| p-wtEGFR | 3.95 nM[3][4] |
| pEGFRvIII | 4.48 nM[3][4] |
In cellular assays, this compound effectively inhibits the growth of glioblastoma cells. The GI50 values, the concentration causing 50% growth inhibition, were 329 nM in HK301 cells and 1116 nM in GBM39 cells.[3]
Limitations and Future Directions
While this compound has shown significant preclinical promise, it is noted to have low oral bioavailability due to rapid metabolism.[3][5] This necessitates the use of high doses in animal models to achieve therapeutic concentrations.[1] Further research and development are focused on improving the pharmacokinetic properties of this class of compounds to enhance their clinical potential for treating glioblastoma and other brain malignancies.
References
- 1. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (JGK037) | EGFR | 2305154-31-6 | Invivochem [invivochem.com]
- 5. Identification, Development, and Evaluation of Brain-Penetrant Small-Molecule Inhibitors of Epidermal Growth Factor Receptor in Glioblastoma [escholarship.org]
A Comparative Analysis of JCN037 and Gefitinib in Targeting EGFR Mutants
For Immediate Release
In the landscape of targeted cancer therapies, the efficacy of epidermal growth factor receptor (EGFR) inhibitors is paramount in treating tumors harboring EGFR mutations. This report provides a detailed comparative analysis of two such inhibitors: JCN037, a novel non-covalent, brain-penetrant EGFR tyrosine kinase inhibitor, and gefitinib, a well-established first-generation EGFR inhibitor. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, potency, and effects on downstream signaling pathways, supported by experimental data.
Executive Summary
This compound demonstrates potent inhibitory activity against wild-type EGFR and the EGFRvIII mutant, a common alteration in glioblastoma. Notably, this compound is designed to cross the blood-brain barrier, a significant advantage for treating brain tumors.[1][2] Gefitinib, while effective against certain EGFR mutations, shows reduced efficacy against the EGFRvIII mutant and has limited brain penetration. This comparison outlines the head-to-head performance of these two compounds based on available preclinical data.
Data Presentation
Table 1: In Vitro Kinase Inhibition
| Target | This compound IC50 (nM) | Gefitinib IC50 (nM) |
| EGFR | 2.49[3] | ~22 (tyrosine phosphorylation)[4] |
| p-wtEGFR | 3.95[3] | Not explicitly available |
| pEGFRvIII | 4.48[3] | ~84 (tyrosine phosphorylation)[4] |
Table 2: Cellular Growth Inhibition
| Cell Line | This compound GI50 (nM) | Gefitinib GI50 (nM) |
| HK301 (GBM) | 329[1][3] | Data not available |
| GBM39 (GBM) | 1116[1][3] | Data not available |
Mechanism of Action and Signaling Pathways
Both this compound and gefitinib are tyrosine kinase inhibitors that target EGFR. Gefitinib binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[5] this compound, a non-covalent inhibitor, also targets the EGFR kinase domain.[1][2]
Inhibition of EGFR by both compounds affects critical downstream signaling pathways that regulate cell proliferation, survival, and growth. This compound has been shown to significantly downregulate the phosphorylation of EGFRvIII, Akt, ERK, and S6 ribosomal protein in glioblastoma cells.[1][3] Similarly, gefitinib inhibits the phosphorylation of Akt and ERK in EGFR-dependent cell lines.[6][7] However, studies indicate that higher concentrations of gefitinib are required to inhibit signaling downstream of the EGFRvIII mutant compared to wild-type EGFR.[4]
Experimental Protocols
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant EGFR enzyme
-
Substrate (e.g., poly(E,Y)4:1)
-
ATP
-
This compound or Gefitinib
Procedure:
-
Prepare serial dilutions of the inhibitor (this compound or Gefitinib).
-
In a 384-well plate, add 1 µL of inhibitor or vehicle (DMSO).
-
Add 2 µL of EGFR enzyme.
-
Add 2 µL of a mix of substrate and ATP.
-
Incubate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
HK301 or GBM39 cells
-
Culture medium
-
This compound or Gefitinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat cells with serial dilutions of this compound or Gefitinib and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate GI50 values by plotting the percentage of growth inhibition against the logarithm of the inhibitor concentration.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess their phosphorylation status.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR, anti-pAkt, anti-pERK, anti-pS6)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples and load them onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Densitometry analysis can be performed to quantify changes in protein phosphorylation.
Conclusion
This compound presents a promising profile as a potent, brain-penetrant EGFR inhibitor with significant activity against both wild-type EGFR and the clinically relevant EGFRvIII mutant.[1][2][8] Its ability to effectively inhibit downstream signaling pathways at low nanomolar concentrations underscores its potential, particularly for EGFR-driven brain tumors. While gefitinib is an effective therapy for certain EGFR-mutant cancers, its reduced potency against EGFRvIII and limited central nervous system penetration may limit its utility in glioblastoma.[4][9] Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in comparison to existing EGFR inhibitors.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Differential response to gefitinib of cells expressing normal EGFR and the mutant EGFRvIII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of downstream epidermal growth factor receptor (EGFR) signaling provides gefitinib‐resistance in cells carrying EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound (JGK037) | EGFR inhibitor | Probechem Biochemicals [probechem.com]
- 9. Phase II trial of gefitinib in recurrent glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Window of JCN037 in Comparison to Other EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of JCN037, a novel brain-penetrant Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), against other established EGFR TKIs. The assessment is based on publicly available preclinical data, focusing on the balance between anti-cancer potency and cellular toxicity.
Executive Summary
This compound is a potent, non-covalent inhibitor of EGFR, including the wild-type and vIII mutant forms, which are implicated in glioblastoma.[1][2][3] Its key advantage lies in its ability to cross the blood-brain barrier, a significant hurdle for many existing EGFR TKIs.[1][2][4][5][6] This guide presents available data on the half-maximal inhibitory concentration (IC50) and cellular toxicity (CC50 or GI50) to evaluate the therapeutic window of this compound relative to other TKIs such as erlotinib, lapatinib, gefitinib, and osimertinib. While direct comparative toxicity data for this compound is limited, this analysis provides a framework for understanding its potential therapeutic index.
Data Presentation
In Vitro Potency and Cytotoxicity
The therapeutic window of a drug is fundamentally defined by the ratio of its toxicity to its efficacy. In preclinical in vitro studies, this is often represented by the Selectivity Index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50). A higher SI indicates a wider therapeutic window.
| Drug | Target/Cell Line | IC50 (nM) | GI50/CC50 (nM) | Selectivity Index (SI = CC50/IC50) |
| This compound | EGFR | 2.49[1][2][3] | - | - |
| p-wtEGFR | 3.95[1][2][3] | - | - | |
| pEGFRvIII | 4.48[1][2][3] | - | - | |
| HK301 cells | - | 329 (GI50)[1][2][3] | - | |
| GBM39 cells | - | 1116 (GI50)[1][2][3] | - | |
| Erlotinib | EGFR (human) | 2[7] | - | - |
| 16HBE14o- cells | - | 1320 (CC50)[7] | - | |
| A-375 cells | 17860[7] | - | - | |
| Lapatinib | EGFR | 10.2[8] | - | - |
| ErbB-2 | 9.8[8] | - | - | |
| HEK293T cells | - | 123170 (CC50)[8] | - | |
| HeLa cells | 120[8] | - | - | |
| Gefitinib | NR6wtEGFR (Tyr1173) | 37[1] | - | - |
| NR6wtEGFR (Tyr992) | 37[1] | - | - | |
| NR6W (Tyr1173) | 26[1] | - | - | |
| NR6W (Tyr992) | 57[1] | - | - | |
| Osimertinib | EGFRm | Potent and selective inhibition[9] | - | - |
| T790M resistance mutations | Potent and selective inhibition[9] | - | - |
Note: Direct comparison of the Selectivity Index is challenging due to the lack of publicly available CC50 data for this compound and the use of different cell lines across studies for other TKIs. The GI50 (50% growth inhibition) values for this compound provide an indication of its effect on cell proliferation.
In Vivo Maximum Tolerated Dose (MTD)
The MTD is the highest dose of a drug that can be administered to a preclinical model without causing unacceptable toxicity. It is a critical parameter for defining the therapeutic window in vivo.
| Drug | Animal Model | MTD/Administered Dose |
| This compound | - | 300 mg/kg (BID, for efficacy study)[3] |
| Erlotinib | Mouse | 100 mg/kg (daily)[10] |
| Lapatinib | Mouse | 160 mg/kg (twice daily)[11] |
| Gefitinib | Mouse | 40 mg/kg (daily) and 200 mg/kg (weekly)[12][13] |
| Osimertinib | Mouse | 1 mg/kg to 15 mg/kg (5 days/week)[14] |
Note: The provided dose for this compound was used in an efficacy study and is not explicitly defined as the MTD.
Experimental Protocols
Determination of IC50 (Half-Maximal Inhibitory Concentration)
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a biological target (e.g., an enzyme) by 50%.
-
Target Preparation: Purified recombinant EGFR or cell lysates containing the target protein are prepared.
-
Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the target enzyme, a substrate (e.g., a synthetic peptide that can be phosphorylated), and ATP.
-
Inhibitor Addition: A serial dilution of the TKI (e.g., this compound) is added to the wells. Control wells with no inhibitor are included.
-
Reaction and Detection: The reaction is initiated by adding ATP and incubated at a specific temperature (e.g., 37°C). The extent of phosphorylation is measured using various methods, such as ELISA, fluorescence resonance energy transfer (FRET), or radioactivity-based assays.
-
Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Determination of CC50 (Half-Maximal Cytotoxic Concentration)
The CC50 value is the concentration of a substance that causes the death of 50% of a cell population in a given time period.
-
Cell Culture: Adherent or suspension cells are seeded in 96-well plates and allowed to attach or stabilize overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the TKI. Control wells with untreated cells and vehicle-treated cells are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assay: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT, XTT, or resazurin assay. These assays measure the metabolic activity of viable cells.
-
Data Analysis: The absorbance or fluorescence readings are proportional to the number of viable cells. The percentage of cytotoxicity is calculated for each concentration relative to the untreated control. The CC50 value is determined by plotting the percentage of cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Determination of MTD (Maximum Tolerated Dose) in Mice
The MTD study aims to identify the highest dose of a drug that does not cause unacceptable adverse effects.
-
Animal Model: A suitable mouse strain (e.g., BALB/c or C57BL/6) is selected.
-
Dose Escalation: A cohort of mice is treated with a starting dose of the TKI, typically based on in vitro data or literature. The dose is escalated in subsequent cohorts.
-
Administration: The drug is administered via the intended clinical route (e.g., oral gavage).
-
Monitoring: The animals are closely monitored for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (e.g., >20%), or other severe clinical signs of toxicity.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Therapeutic Window Assessment
Caption: Workflow for assessing the therapeutic window of a TKI.
Logical Relationship for Therapeutic Window Evaluation
Caption: Logical relationship between efficacy, toxicity, and the therapeutic window.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Optimizing the sequencing of tyrosine kinase inhibitors (TKIs) in epidermal growth factor receptor (EGFR) mutation-positive non-small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Testing of Erlotinib in a Transgenic Alveolar Rhabdomyosarcoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of Lapatinib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. Effect of weekly or daily dosing regimen of Gefitinib in mouse models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for JCN037: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigatory compounds like JCN037 is paramount. This document provides essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is a potent, non-covalent, and brain-penetrant epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[1] Adherence to proper disposal protocols is critical not only for regulatory compliance but also for the safety of laboratory personnel and the protection of the environment.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound against various EGFR forms and cancer cell lines.
| Target | IC50 (nM) |
| EGFR | 2.49[1] |
| p-wtEGFR | 3.95[1] |
| pEGFRvIII | 4.48[1] |
| Caption: Table 1. This compound inhibitory concentrations (IC50) against wild-type and phosphorylated EGFR variants. |
| Cell Line | GI50 (nM) |
| HK301 | 329[1] |
| GBM39 | 1116[1] |
| Caption: Table 2. This compound growth inhibition (GI50) values in glioblastoma cell lines. |
Disposal Protocol for this compound
This protocol outlines the step-by-step procedure for the safe disposal of this compound and associated contaminated materials. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines that may be in place.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
Step 2: Waste Segregation and Collection
All materials that have come into contact with this compound must be treated as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, bench paper), and any lab consumables (e.g., pipette tips, vials, and plates).
-
Liquid Waste: Solutions containing this compound, including stock solutions (e.g., in DMSO) and experimental media.
Collect all this compound waste in a designated, properly labeled, and sealed hazardous waste container. The container should be made of a material compatible with the chemical properties of this compound and any solvents used.
Step 3: Labeling and Storage
Clearly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1][2]dioxino[2,3-g]quinazolin-4-amine (this compound)
-
The concentration of this compound and any other chemical components
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area (SAA) away from incompatible materials.
Step 4: Final Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash. All disposal must be conducted through a licensed hazardous waste management company.
Experimental Workflow for this compound Disposal
The following diagram illustrates the procedural flow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
This compound Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.
This compound acts as a tyrosine kinase inhibitor, blocking the autophosphorylation of EGFR and thereby preventing the activation of downstream signaling pathways. Specifically, this compound has been shown to downregulate the phosphorylation of key signaling proteins including Akt, ERK, and S6.[1]
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by this compound.
Caption: EGFR Signaling Pathway and this compound Inhibition.
References
Essential Safety and Operational Guide for Handling JCN037
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of JCN037, a potent, non-covalent, and brain-penetrant EGFR tyrosine kinase inhibitor. Adherence to these protocols is critical to ensure personal safety and maintain experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is intended for research use, it should be handled with care as a potentially hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Appropriate PPE is mandatory to mitigate these risks.
Table 1: Personal Protective Equipment (PPE) Requirements for this compound
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or goggles | Nitrile or latex gloves (double-gloving recommended) | Laboratory coat | NIOSH-approved respirator (e.g., N95) if not in a fume hood |
| Preparing Solutions (in DMSO or other solvents) | Chemical Fume Hood | Chemical splash goggles or face shield | Chemical-resistant gloves (e.g., Nitrile) | Chemical-resistant laboratory coat or apron | Not required if handled within a certified fume hood |
| Administering to Animals | Ventilated Cage Changing Station or Fume Hood | Safety glasses with side shields | Nitrile or latex gloves | Laboratory coat | Not typically required, but assess based on aerosolization risk |
| General Laboratory Handling | Standard Laboratory Bench | Safety glasses | Nitrile or latex gloves | Laboratory coat | Not required |
Safe Handling and Storage Protocol
Proper handling and storage are crucial to prevent accidental exposure and maintain the compound's stability.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Before handling, ensure all required PPE is correctly donned. All operations involving the powdered form of this compound should be conducted within a certified chemical fume hood to prevent inhalation of the powder.
-
Weighing: Tare a sterile, chemically compatible vial (e.g., amber glass or polypropylene) on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Using a calibrated micropipette, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution of this compound (M.Wt: 376.185 g/mol ), you would add 1 mL of DMSO to 3.76 mg of the compound.
-
Mixing: Cap the vial securely and vortex or sonicate at room temperature until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Once prepared, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1]
Table 2: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Container |
| Powder | -20°C | Up to 12 months | Tightly sealed original vial |
| In Solvent (e.g., DMSO) | -80°C | Up to 2 years[1] | Light-protected, tightly sealed vials |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 year[1] | Light-protected, tightly sealed vials |
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated PPE (gloves, lab coats), weighing papers, and empty vials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, labeled hazardous liquid waste container. Do not pour down the drain.
-
Sharps: Needles or syringes used for administering this compound must be disposed of in a designated sharps container for chemical contamination.
Workflow and Safety Diagram
The following diagram outlines the logical workflow for the safe handling of this compound, from initial risk assessment to final disposal.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
